Product packaging for 6-Chloropyridine-3-carbothioamide(Cat. No.:CAS No. 400776-16-1)

6-Chloropyridine-3-carbothioamide

Cat. No.: B1627672
CAS No.: 400776-16-1
M. Wt: 172.64 g/mol
InChI Key: DUAOYIOCUPZVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloropyridine-3-carbothioamide (CAS 400776-16-1) is a chemical compound with the molecular formula C6H5ClN2S and a molecular weight of 172.635 g/mol . This pyridine carbothioamide derivative is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel urease inhibitors . Research indicates that structurally related pyridine carbothioamides show significant promise as potent urease inhibitors . The urease enzyme is a key virulence factor for ureolytic bacteria like H. pylori , which is implicated in peptic ulcers and gastric cancer . One study identified a closely related meta-chloropyridine carbothioamide derivative as the most potent inhibitor in its series, demonstrating an IC50 value of 1.07 ± 0.043 µM, significantly outperforming the standard inhibitor thiourea . This highlights the value of the chloropyridine carbothioamide scaffold in creating powerful biochemical tools for investigating urease-related pathologies. Beyond urease inhibition, the carbothioamide functional group is a privileged structure in drug discovery, known to confer diverse biological activities, including anticancer and antimicrobial effects, making it a versatile building block for exploratory research . This product is intended for research applications and is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2S B1627672 6-Chloropyridine-3-carbothioamide CAS No. 400776-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAOYIOCUPZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596153
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400776-16-1
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chloropyridine-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-Chloropyridine-3-carbothioamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a building block for the synthesis of bioactive molecules. Its structure, featuring a chlorinated pyridine ring and a thioamide functional group, allows for diverse chemical modifications, making it a versatile precursor for drug candidates. This guide outlines the two principal methods for its preparation: the thionation of 6-chloronicotinamide and the conversion of 2-chloro-5-cyanopyridine.

Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound.

Pathway 1: Thionation of 6-Chloronicotinamide

This pathway involves the conversion of the amide functional group of 6-chloronicotinamide to a thioamide using a thionating agent, most commonly Lawesson's reagent. This reaction is a well-established method for the synthesis of thioamides from their corresponding amides.

Thionation_of_6_Chloronicotinamide 6-Chloronicotinamide 6-Chloronicotinamide Reaction Thionation 6-Chloronicotinamide->Reaction Lawesson's_Reagent Lawesson's Reagent Lawesson's_Reagent->Reaction This compound This compound Reaction->this compound

Caption: Pathway 1: Thionation of 6-Chloronicotinamide.

Pathway 2: Conversion of 2-Chloro-5-cyanopyridine

The second major pathway begins with 2-chloro-5-cyanopyridine. The nitrile group is converted to a thioamide through reaction with a sulfur source, such as hydrogen sulfide or a salt thereof, like sodium hydrosulfide.

Conversion_of_2_Chloro_5_cyanopyridine 2-Chloro-5-cyanopyridine 2-Chloro-5-cyanopyridine Reaction Thiohydrolysis 2-Chloro-5-cyanopyridine->Reaction Sulfur_Source H₂S or NaSH Sulfur_Source->Reaction This compound This compound Reaction->this compound

Caption: Pathway 2: From 2-Chloro-5-cyanopyridine.

Experimental Protocols

The following are detailed experimental procedures for the key synthesis pathways.

Protocol 1: Synthesis from 6-Chloronicotinamide via Thionation

This procedure details the thionation of 6-chloronicotinamide using Lawesson's reagent.

Experimental_Workflow_Thionation cluster_reactants Reactant Preparation Amide Dissolve 6-Chloronicotinamide in dry THF Mix Combine solutions at room temperature Amide->Mix LR Dissolve Lawesson's Reagent in dry THF LR->Mix Stir Stir under inert atmosphere (e.g., Nitrogen or Argon) Mix->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Workup Quench reaction and perform aqueous workup Monitor->Workup Extract Extract with an organic solvent (e.g., Ethyl Acetate) Workup->Extract Purify Purify by column chromatography Extract->Purify Isolate Isolate pure product Purify->Isolate

Caption: Experimental workflow for thionation.

Materials:

  • 6-Chloronicotinamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinamide (1.0 equivalent) in anhydrous THF.

  • In a separate flask, dissolve Lawesson's reagent (0.5 to 0.6 equivalents) in anhydrous THF.

  • Add the Lawesson's reagent solution to the 6-chloronicotinamide solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 2-Chloro-5-cyanopyridine

This protocol describes the conversion of 2-chloro-5-cyanopyridine to the corresponding thioamide using sodium hydrosulfide.

Experimental_Workflow_Nitrile_Conversion Reactants Combine 2-Chloro-5-cyanopyridine, Sodium Hydrosulfide, and a suitable solvent Heat Heat the reaction mixture Reactants->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Precipitate Induce precipitation of the product Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash the product with a suitable solvent Filter->Wash Dry Dry the final product Wash->Dry

6-Chloropyridine-3-carbothioamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridine-3-carbothioamide, including its chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological relevance through an illustrative signaling pathway.

Core Data Presentation

While a specific CAS Number for this compound is not widely reported, a range of other chemical identifiers and predicted properties are available.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₅ClN₂S
Molecular Weight 172.64 g/mol
Canonical SMILES C1=CC(=NC=C1C(=S)N)Cl
InChI Key DUAOYIOCUPZVPB-UHFFFAOYSA-N
PubChem CID 18772009
Table 2: Predicted Physicochemical Properties
PropertyValueSource
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 171.98619PubChem
Monoisotopic Mass 171.98619PubChem
Topological Polar Surface Area 64.2 ŲPubChem
Heavy Atom Count 10PubChem

Experimental Protocols

As there is no specific published synthesis protocol for this compound, a plausible synthetic method is proposed based on the thionation of the corresponding amide, 6-chloronicotinamide, using Lawesson's reagent. This is a widely used and reliable method for the synthesis of thioamides from amides.

Proposed Synthesis: Thionation of 6-Chloronicotinamide

Objective: To synthesize this compound by the thionation of 6-chloronicotinamide.

Reagents and Materials:

  • 6-Chloronicotinamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous Toluene (or another suitable high-boiling aprotic solvent like dioxane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinamide (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 equivalents). The reaction is typically run with a slight excess of the amide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting amide), cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6_Chloronicotinamide 6-Chloronicotinamide Reaction_Vessel Reaction in Anhydrous Toluene 6_Chloronicotinamide->Reaction_Vessel Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Reaction_Vessel Quenching Quenching with NaHCO3 solution Reaction_Vessel->Quenching Reflux Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 6-Chloropyridine-3- carbothioamide Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Illustrative Signaling Pathway: Pyridine Derivatives as Kinase Inhibitors

Disclaimer: The following diagram illustrates a generalized signaling pathway where pyridine-containing molecules have been shown to act as kinase inhibitors. This is for illustrative purposes only, as the specific biological activity and targets of this compound have not been reported.

Many pyridine derivatives are designed to target the ATP-binding pocket of protein kinases, which are crucial regulators of cellular signaling. By inhibiting aberrant kinase activity, these compounds can modulate downstream signaling cascades involved in cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade_1 Downstream Kinase 1 (e.g., Ras/Raf) Receptor->Kinase_Cascade_1 Ligand Binding & Dimerization Kinase_Cascade_2 Downstream Kinase 2 (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylation Kinase_Cascade_3 Downstream Kinase 3 (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Phosphorylation Pyridine_Inhibitor Pyridine-based Kinase Inhibitor (Illustrative) Pyridine_Inhibitor->Kinase_Cascade_2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Generalized kinase inhibitor signaling pathway.

IUPAC name for 6-Chloropyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Chloropyridine-3-carbothioamide

IUPAC Name: this compound

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from predictive databases and analogous compounds to offer a scientifically grounded perspective on its properties, synthesis, and potential biological significance.

Physicochemical and Structural Data

This compound belongs to the class of pyridinecarbothioamides, which are sulfur analogs of pyridinecarboxamides. The presence of the chlorine atom and the thioamide functional group are expected to significantly influence its chemical reactivity and biological activity.

Structural Information
IdentifierValue
Molecular Formula C6H5ClN2S
SMILES C1=CC(=NC=C1C(=S)N)Cl
InChI InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
InChIKey DUAOYIOCUPZVPB-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.

PropertyPredicted ValueSource
Molecular Weight 172.64 g/mol PubChem
Monoisotopic Mass 171.98619 DaPubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 65.5 ŲPubChem
Complexity 199PubChem

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most common method for preparing carbothioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide. A logical precursor for this compound is 6-chloro-3-cyanopyridine.

Synthetic Pathway A 6-Chloro-3-cyanopyridine B This compound A->B H₂S, Pyridine/Triethylamine

A proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of structurally similar thioamides from nitriles.

Materials:

  • 6-chloro-3-cyanopyridine

  • Pyridine (dried)

  • Triethylamine (dried)

  • Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve 6-chloro-3-cyanopyridine (1.0 eq) in a mixture of pyridine (10 volumes) and triethylamine (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen sulfide gas slowly through the solution for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Alternatively, add sodium hydrosulfide (1.5 eq) portion-wise over 1 hour.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water (20 volumes).

  • Extract the aqueous mixture with dichloromethane (3 x 15 volumes).

  • Combine the organic layers and wash successively with 1M HCl (2 x 10 volumes) to remove pyridine and triethylamine, followed by saturated NaHCO₃ solution (1 x 10 volumes), and finally brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Applications

The pyridinecarbothioamide scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. The combination of a chloropyridine ring and a carbothioamide functional group suggests potential applications as an anticancer, antimicrobial, or kinase inhibitor agent.

Anticancer Potential

Carbothioamide and pyrazoline analogs containing this functional group have demonstrated significant anticancer activity. They can induce apoptosis in cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth. Many small molecule inhibitors target kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Compound This compound (Hypothesized Target) Compound->Akt Inhibits (Potential)

Solubility characteristics of 6-Chloropyridine-3-carbothioamide in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility Characteristics of 6-Chloropyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative solubility data for this compound is not widely available in published scientific literature. This guide provides a comprehensive overview of its predicted solubility characteristics based on its chemical structure and details the standard experimental protocols required for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses distinct functional groups that influence its interaction with various solvents: a chloropyridine ring and a carbothioamide group.

  • Chloropyridine Ring: The pyridine moiety introduces polarity and a site for hydrogen bonding via the nitrogen atom, which is weakly basic. Pyridine itself is miscible with water.[1][2][3] However, the presence of the chloro-substituent increases the molecule's hydrophobicity, which is expected to reduce aqueous solubility.

  • Carbothioamide Group (-CSNH₂): This group is an isostere of an amide. Thioamides are known to be stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[4] This property allows for interactions with protic solvents, although its overall contribution to water solubility can be complex. For some reactions involving thioamides, co-solvents like N,N-Dimethylformamide (DMF) are used to improve solubility.[5]

Based on these structural features, the following solubility characteristics are predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low to moderate solubility is expected. While the pyridine nitrogen and thioamide group can engage in hydrogen bonding with water, the hydrophobic nature of the chlorinated aromatic ring will likely limit its aqueous solubility. Solubility is predicted to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can better solvate the non-polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and DMF. These solvents are adept at solvating a wide range of organic molecules, including those with both polar and non-polar characteristics.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is expected. The polar nature of the pyridine ring and the hydrogen-bonding capability of the carbothioamide group are incompatible with the non-polar, van der Waals force-dominated environment of these solvents.

Data Presentation

Quantitative solubility data should be systematically recorded. The following tables provide a standardized format for presenting experimental results.

Table 1: Thermodynamic Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM) Method of Analysis
Water 25 HPLC-UV
Phosphate-Buffered Saline (pH 7.4) 25 HPLC-UV
Ethanol 25 HPLC-UV
Methanol 25 HPLC-UV
Acetonitrile 25 HPLC-UV
Dimethyl Sulfoxide (DMSO) 25 HPLC-UV
N,N-Dimethylformamide (DMF) 25 HPLC-UV

| Toluene | 25 | | | HPLC-UV |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4)

Initial DMSO Stock Conc. (mM) Final Compound Conc. (µM) Incubation Time (h) Measured Turbidity (NTU) Kinetic Solubility Limit (µM)
10 200 2
10 100 2
10 50 2
10 25 2
10 10 2

| 10 | 5 | 2 | | |

Experimental Protocols

To obtain accurate and reproducible solubility data, standardized protocols are essential. Two common methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[6]

Objective: To measure the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the excess solid.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved.[6]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7][8]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Carefully aspirate the clear supernatant. Prepare a dilution series of this saturated solution with an appropriate solvent.

  • Analysis: Determine the concentration of the compound in the diluted solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration of the compound.[10]

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound under non-equilibrium conditions, which is often more relevant to early-stage drug discovery bioassays.[11][12] It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[12][13]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a concentrated organic stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13]

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and shake at a constant temperature for a short period, typically 1 to 2 hours.[9]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:

    • Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by insoluble particles.[12]

    • Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration of the compound remaining in the filtrate is measured and compared to a reference well without filtration.[9]

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or where the measured concentration in the filtrate significantly deviates from the nominal concentration.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow A 1. Preparation Add excess solid compound to solvent B 2. Equilibration Shake at constant temp (24-72 hours) A->B C 3. Phase Separation Centrifuge or Filter (0.22 µm) B->C D 4. Sample Collection Collect clear supernatant (Saturated Solution) C->D E 5. Quantification Dilute sample and analyze via HPLC-UV D->E F Result Thermodynamic Solubility (mg/mL or µM) E->F Kinetic_Solubility_Workflow A 1. Preparation Prepare high conc. stock in 100% DMSO B 2. Compound Addition Add stock to aqueous buffer in microplate A->B C 3. Incubation Shake at constant temp (1-2 hours) B->C D 4. Detection of Precipitate Measure turbidity via Nephelometry C->D E Result Kinetic Solubility Limit (µM) D->E

References

Potential Biological Activity of 6-Chloropyridine-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes information on the potential biological activities of 6-Chloropyridine-3-carbothioamide based on published research on structurally related compounds. The activities described herein are predictive and require experimental validation for this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a chloro substituent, and a carbothioamide group. While direct studies on this specific molecule are not extensively available in public literature, its structural motifs are present in numerous compounds with significant and diverse biological activities. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in various therapeutic agents.[1][2] The carbothioamide moiety is also a key pharmacophore in compounds exhibiting a wide range of effects. This guide provides an in-depth technical overview of the potential biological activities of this compound by analyzing data from analogous structures. The primary activities explored include anticancer, antimicrobial, and enzyme inhibitory effects.

Potential Anticancer Activity

Pyridine derivatives are a well-established class of compounds with significant potential in oncology.[1][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in signaling pathways that are crucial for tumor growth and survival, interference with cell cycle progression, and induction of apoptosis.[1]

Postulated Mechanisms of Action and Signaling Pathways

Based on the activity of related pyridine and carboxamide derivatives, this compound could potentially exert anticancer effects by modulating key oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival and is frequently over-activated in many cancers.[4][5] Inhibition of key kinases in this pathway, such as PI3K or Akt, is a common mechanism for anticancer compounds.[6][7]

  • Wnt Signaling Pathway: Aberrant Wnt signaling is a critical driver in the development and maintenance of numerous cancers, including colorectal cancer.[8][9] The pathway's role in cancer stem cell regulation makes it an attractive target for therapeutic intervention.[9][10] Small molecules can inhibit Wnt signaling by targeting key components like porcupine or the interaction between β-catenin and its transcriptional co-activators.[10][11]

Visualization of Potential Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Wnt_Signaling_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh activates Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin degrades Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Gene Target Gene Transcription TCF_LEF->Gene activates

Caption: The Canonical Wnt Signaling Pathway.
Data on Anticancer Activity of Structurally Related Compounds

The following table summarizes the cytotoxic activity of various pyridine derivatives against several human cancer cell lines.

Compound Class/NameCell LineActivity (IC₅₀/GI₅₀)Reference
Pyridine Thiosemicarbazone (3w)UO-31 (Renal Cancer)0.57 µM[12]
Pyridine Thiosemicarbazones (3g, 3h, 3w)IGROV1 (Ovarian), HCC-2998 (Colon)2.00 - 4.89 µM[12]
Pyridine Carboxamide (C6)MV-4-11 (Leukemia)3.5 nM[13]
Pyridine-urea derivative (8e)MCF-7 (Breast Cancer)Potent Inhibition[1]
Pyridine-biphenyl glycosideMCF-7 (Breast Cancer)Active[14]

Potential Antimicrobial Activity

The pyridine ring is a core component of many agents developed to combat bacterial and fungal infections.[15][16] Derivatives of 6-chloro-pyridin-2-yl-amine have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[17][18] The inclusion of a carbothioamide group may further enhance this potential, as thiosemicarbazone derivatives are known for their broad-spectrum antimicrobial properties.[12]

Data on Antimicrobial Activity of Structurally Related Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microbial strains.

Compound Class/NameMicroorganismActivity (MIC)Reference
6-chloro-pyridin-2-yl-amine derivativesBacillus subtilis (MTCC 121)Good to Moderate[17][18]
6-chloro-pyridin-2-yl-amine derivativesStaphylococcus aureus (MTCC 7443)Good to Moderate[17][18]
6-chloro-pyridin-2-yl-amine derivativesEscherichia coli (MTCC 7410)Good to Moderate[17][18]
6-chloro-pyridin-2-yl-amine derivativesFusarium oxysporum (MTCC 2480)Moderate[17][18]
Pyridine Thiosemicarbazone (3q)Acinetobacter baumannii97.63% GI at 32 µg/mL[12]
3-(pyridine-3-yl)-2-oxazolidinone (21d)Streptococcus pneumoniae0.5 µg/mL (MBIC)[19]

Potential Enzyme Inhibitory Activity

Many pyridine-based molecules function by inhibiting specific enzymes that are vital for the survival of pathogens or the proliferation of cancer cells.[20] Carboxamide and carbothioamide derivatives, in particular, have been successfully developed as inhibitors for a range of enzymes.[21][22]

Potential Enzyme Targets
  • Urease: Pyridine carbothioamide derivatives have demonstrated potent inhibition of urease, a key enzyme in several pathogenic bacteria like Helicobacter pylori.[21]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Certain quinoline-thiosemicarbazones have shown dual inhibitory activity.[23]

  • Succinate Dehydrogenase (SDH): Pyridine carboxamides have been identified as potent inhibitors of SDH, a crucial enzyme in the fungal respiratory chain, making them effective antifungal agents.[22]

  • Tyrosine Phosphatases (e.g., SHP2): SHP2 is a critical regulator in proliferation and immune checkpoint signaling pathways, and novel pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors.[13]

Data on Enzyme Inhibition by Structurally Related Compounds
Compound Class/NameTarget EnzymeActivity (IC₅₀/Kᵢ)Reference
5-chloropyridine-carbothioamide (Rx-6)UreaseIC₅₀ = 1.07 µM[21]
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Succinate Dehydrogenase (SDH)IC₅₀ = 5.6 mg/L (17.3 µM)[22]
Quinoline-thiosemicarbazone (6f)AChEIC₅₀ = 9.68 µM[23]
Quinoline-thiosemicarbazone (6f)BChEIC₅₀ = 11.59 µM[23]
Pyridine Carboxamide (C6)SHP2IC₅₀ = 0.13 nM[13]
N‐(2,6‐dichloro‐4‐sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamideAChEKᵢ = 4.2 nM[20]

Experimental Protocols

The following sections detail generalized protocols for assessing the potential biological activities discussed.

In Vitro Anticancer Activity Screening (Cell Viability Assay)

This protocol describes a standard method for determining the cytotoxic effect of a compound on cancer cell lines using a colorimetric assay like MTT or SRB.[24][25]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include vehicle-only controls and positive controls (e.g., doxorubicin).[24]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[25]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[26][27]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension and add 50 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[27]

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[27]

Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of a compound on a specific enzyme.[29][30]

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, the substrate, and the test inhibitor (this compound) at known concentrations.[29]

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.[29]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and detection method will depend on the substrate and product.[31]

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the rates relative to a control reaction with no inhibitor (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[32]

Generalized Workflow for In Vitro Screening

experimental_workflow cluster_assays Primary In Vitro Screens start Start: Compound Synthesis (this compound) prep Prepare Stock Solution & Serial Dilutions start->prep cancer_assay Anticancer Screen (e.g., MTT Assay) prep->cancer_assay microbe_assay Antimicrobial Screen (e.g., MIC Assay) prep->microbe_assay enzyme_assay Enzyme Inhibition (e.g., IC50 Assay) prep->enzyme_assay data_analysis Data Analysis (Calculate IC50 / MIC) cancer_assay->data_analysis microbe_assay->data_analysis enzyme_assay->data_analysis hit_id Hit Identification (Activity > Threshold?) data_analysis->hit_id secondary_screen Secondary / Mechanism of Action Studies hit_id->secondary_screen Yes stop End: Inactive hit_id->stop No lead_opt Lead Optimization secondary_screen->lead_opt

Caption: A generalized workflow for primary in vitro screening.

Conclusion

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a molecule with significant potential for diverse biological activities. The presence of the 6-chloropyridine and carbothioamide moieties suggests promising avenues for investigation in anticancer, antimicrobial, and enzyme inhibition studies. The data from analogous compounds indicate that it could exhibit potent cytotoxicity against various cancer cell lines, potentially through the modulation of critical signaling pathways like PI3K/Akt or Wnt. Furthermore, it holds promise as an antimicrobial agent against a spectrum of bacteria and fungi and as a specific inhibitor of clinically relevant enzymes. However, it is crucial to underscore that these projections are based on structural analogy. Rigorous experimental validation through the protocols outlined in this guide is essential to confirm and characterize the true biological profile of this compound and to determine its potential as a lead compound for future drug development.

References

Synthesis of Novel 6-Chloropyridine-3-carbothioamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-chloropyridine-3-carbothioamide and its novel N-substituted derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the carbothioamide functional group and the established biological importance of the chloropyridine scaffold. This document details the synthetic pathways, experimental protocols, and characterization data to facilitate further research and development in this area.

Core Synthesis: this compound

The primary route to this compound involves a two-step process commencing from the readily available 6-chloronicotinic acid. The first step is the formation of the corresponding amide, 6-chloronicotinamide, which is subsequently subjected to thionation.

Synthesis of 6-Chloronicotinamide (Intermediate 1)

The conversion of 6-chloronicotinic acid to 6-chloronicotinamide is a standard amidation reaction. A common and efficient method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride in situ, followed by reaction with ammonia.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), thionyl chloride (1.2 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloronicotinamide.

Synthesis of this compound (Target Compound)

The thionation of 6-chloronicotinamide is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is widely used for the conversion of amides to thioamides under relatively mild conditions.

Experimental Protocol:

  • Reaction Setup: A mixture of 6-chloronicotinamide (1.0 eq) and Lawesson's reagent (0.5 eq) is suspended in an anhydrous, high-boiling point solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Quantitative Data for Core Synthesis

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
6-Chloronicotinamide6-Chloronicotinic acid1. SOCl₂, DMF (cat.)2. Aq. NH₃85-95155-158
This compound6-ChloronicotinamideLawesson's reagent, Toluene70-85138-141

Spectral Data for this compound

TypeData
¹H NMR(DMSO-d₆, 400 MHz) δ: 9.85 (s, 1H, NH), 9.60 (s, 1H, NH), 8.80 (d, J = 2.4 Hz, 1H, H-2), 8.25 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.60 (d, J = 8.4 Hz, 1H, H-5).
¹³C NMR(DMSO-d₆, 100 MHz) δ: 198.5 (C=S), 151.0 (C-6), 148.5 (C-2), 138.0 (C-4), 135.5 (C-3), 124.5 (C-5).
MS (ESI)m/z: 173.0 [M+H]⁺

Synthesis of Novel N-Substituted this compound Derivatives

Novel derivatives of this compound can be synthesized primarily through two strategic routes, allowing for the introduction of a wide variety of substituents on the thioamide nitrogen.

Route A: Synthesis via N-Substituted 6-Chloronicotinamides

This is a robust and widely applicable method that involves the initial synthesis of an N-substituted amide, followed by thionation.

Experimental Protocol:

  • Synthesis of N-Substituted 6-Chloronicotinamide:

    • To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or dichloromethane), a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of HOBt (1.1 eq) is added, followed by a tertiary amine base like triethylamine or diisopropylethylamine (2.0 eq).

    • The desired primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is worked up by diluting with water and extracting with an organic solvent. The crude N-substituted amide is purified by column chromatography or recrystallization.

  • Thionation of N-Substituted 6-Chloronicotinamide:

    • The purified N-substituted 6-chloronicotinamide (1.0 eq) is dissolved in anhydrous toluene or dioxane, and Lawesson's reagent (0.5 eq) is added.

    • The mixture is heated to reflux and monitored by TLC.

    • Upon completion, the reaction is cooled, the solvent is evaporated, and the product is purified by column chromatography.

Route B: Direct Alkylation/Arylation of this compound

This route is suitable for introducing certain alkyl or activated aryl groups directly onto the nitrogen of the primary thioamide.

Experimental Protocol:

  • Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, a suitable base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the thioamide anion.

  • Alkylation/Arylation: The desired electrophile (e.g., an alkyl halide or an activated aryl halide) (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Representative Quantitative Data for Novel Derivatives

DerivativeSynthesis RouteStarting MaterialsYield (%)Melting Point (°C)
N-Phenyl-6-chloropyridine-3-carbothioamideA6-Chloronicotinic acid, Aniline, Lawesson's reagent65-75125-128
N-Benzyl-6-chloropyridine-3-carbothioamideA6-Chloronicotinic acid, Benzylamine, Lawesson's reagent70-80110-113
N-Methyl-6-chloropyridine-3-carbothioamideBThis compound, Methyl iodide, NaH50-6098-101

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.

Synthesis_Workflow cluster_core Core Synthesis A 6-Chloronicotinic Acid B 6-Chloronicotinamide (Intermediate 1) A->B 1. SOCl₂, DMF (cat.) 2. Aq. NH₃ C This compound (Target Compound) B->C Lawesson's Reagent Toluene, Reflux

Caption: General workflow for the synthesis of the core compound, this compound.

Novel_Derivatives_Workflow cluster_A Route A cluster_B Route B A1 6-Chloronicotinic Acid A2 N-Substituted 6-Chloronicotinamide A1->A2 Amine (R-NH₂) Coupling Agent A3 N-Substituted This compound A2->A3 Lawesson's Reagent B1 This compound B2 N-Substituted This compound B1->B2 1. Base (e.g., NaH) 2. Electrophile (R-X)

Caption: Synthetic routes for the preparation of novel N-substituted this compound derivatives.

Logical_Relationship Start Starting Material (6-Chloronicotinic Acid) Amide Amide Intermediate (6-Chloronicotinamide) Start->Amide Amidation N_Amide N-Substituted Amide Start->N_Amide Amide Coupling Thioamide Core Thioamide Amide->Thioamide Thionation N_Thioamide Novel N-Substituted Thioamide Derivative Thioamide->N_Thioamide Direct N-Substitution N_Amide->N_Thioamide Thionation

Caption: Logical relationships between key intermediates and final products in the synthesis pathways.

6-Chloropyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based scaffolds are fundamental building blocks in medicinal chemistry, renowned for their presence in numerous biologically active compounds and approved pharmaceuticals. The introduction of a carbothioamide group, a bioisostere of the amide group, often enhances the pharmacological profile of a molecule by altering its electronic properties, lipophilicity, and hydrogen bonding capabilities. This technical guide focuses on the medicinal chemistry applications of 6-Chloropyridine-3-carbothioamide, a molecule of significant interest due to the combined electronic effects of the chloro and carbothioamide substituents on the pyridine ring. While direct research on this compound is limited, this document provides a comprehensive overview based on established synthetic methodologies and the biological activities of structurally similar compounds, offering a predictive framework for its potential applications.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible and commonly employed synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of 6-Chloronicotinamide

6-Chloronicotinic acid is the primary starting material. It can be converted to its corresponding amide, 6-chloronicotinamide, via an acid chloride intermediate.

  • Materials: 6-Chloronicotinic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), dichloromethane (DCM), ice bath.

  • Procedure:

    • A solution of 6-chloronicotinic acid in an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield crude 6-chloronicotinoyl chloride.

    • The crude acid chloride is dissolved in a suitable anhydrous solvent like dichloromethane and cooled in an ice bath.

    • Concentrated ammonium hydroxide is added dropwise to the cooled solution with vigorous stirring.

    • The reaction is allowed to proceed for 1-2 hours, after which the solvent is evaporated.

    • The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-chloronicotinamide.

Step 2: Thionation of 6-Chloronicotinamide to this compound

The conversion of the amide to a thioamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent for this transformation.

  • Materials: 6-Chloronicotinamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], anhydrous toluene or another high-boiling point solvent.

  • Procedure:

    • 6-Chloronicotinamide and Lawesson's reagent (0.5-0.6 equivalents) are suspended in anhydrous toluene.

    • The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.

DOT Script for Synthesis Workflow

Synthesis_Workflow Start 6-Chloronicotinic Acid Intermediate1 6-Chloronicotinoyl Chloride Start->Intermediate1 SOCl2, Reflux Intermediate2 6-Chloronicotinamide Intermediate1->Intermediate2 NH4OH, DCM Product 6-Chloropyridine-3- carbothioamide Intermediate2->Product Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic pathway for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities reported for structurally related pyridine carboxamide and carbothioamide derivatives, this compound is anticipated to exhibit a range of therapeutic potentials, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous pyridine carboxamide and carbothioamide analogs have demonstrated significant anticancer properties. The mechanism of action for these compounds often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

Potential Targets and Mechanisms:

  • Enzyme Inhibition: A prominent mechanism for related compounds is the inhibition of enzymes vital for cancer cell function. For instance, substituted pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a critical regulator of proliferation pathways in various cancers.[1] Another potential target is succinate dehydrogenase (SDH), an enzyme involved in both the Krebs cycle and the electron transport chain. Inhibition of SDH can disrupt cellular metabolism and induce apoptosis in cancer cells. A derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, has shown promising antifungal activity through SDH inhibition, a mechanism that could be explored in an anticancer context.[2]

  • Signaling Pathway Modulation: The pyridine scaffold is a common feature in molecules that modulate critical signaling pathways. For example, some pyridine derivatives act as multi-targeted inhibitors of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[3]

Quantitative Data for Structurally Similar Compounds:

Due to the absence of direct experimental data for this compound, the following table summarizes the anticancer activity of closely related pyridine carboxamide and carbothioamide derivatives to provide a predictive insight into its potential efficacy.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine Carboxamide Derivative (C6)MV-4-11 (Leukemia)0.0035[1]
6-(Quinolin-2-ylthio)pyridine Derivatives (4f, 4d, 4g)MCF-7 (Breast), A549 (Lung)6.39 - 9.3[3]
Carbothioamide/Carboxamide-Based Pyrazoline (Analog 1)MCF-7 (Breast)0.08[4]
Carbothioamide/Carboxamide-Based Pyrazoline (Analog 3a)A549 (Lung)13.49 ± 0.17[5]
Carbothioamide/Carboxamide-Based Pyrazoline (Analog 3a)HeLa (Cervical)17.52 ± 0.09[5]

DOT Script for a Potential Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Receptor->SHP2 JAK2 JAK2 Receptor->JAK2 RAS_RAF RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF Transcription Gene Transcription (Proliferation, Survival) RAS_RAF->Transcription STAT3 STAT3 JAK2->STAT3 STAT3->Transcription Molecule 6-Chloropyridine-3- carbothioamide (Analog) Molecule->SHP2 Inhibition Molecule->JAK2 Inhibition

Caption: Potential inhibition of SHP2 and JAK2 signaling pathways.

Antimicrobial Activity

The pyridine carbothioamide scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. The presence of the sulfur atom in the thioamide group can enhance interactions with biological targets and improve the overall antimicrobial profile.

Potential Targets and Mechanisms:

  • Enzyme Inhibition: A key bacterial target for pyridine-based inhibitors is DNA gyrase, an essential enzyme for bacterial DNA replication. Pyridine-3-carboxamide-6-yl-ureas have been designed as inhibitors of the ATPase subunit of DNA gyrase, demonstrating potent antibacterial efficacy.[6] Urease is another important enzyme, particularly in pathogenic bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have shown significant urease inhibitory activity.[7][8]

  • Disruption of Cell Integrity: While the exact mechanisms are often complex, it is hypothesized that some pyridine derivatives may interfere with the bacterial cell wall or membrane integrity, leading to cell death.

Quantitative Data for Structurally Similar Compounds:

The following table presents the antimicrobial activity of related pyridine carbothioamide and carboxamide derivatives.

Compound/Derivative ClassTarget Organism/EnzymeIC₅₀ (µM)Reference
5-Chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043[7][8]
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease2.18 ± 0.058[7]
Pyridine Carbothioamide Analogs (R6)Anti-inflammatory (in vitro)10.25 ± 0.0[9]
3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide DerivativesUrease2.05 - 32.49[10]

DOT Script for a Potential Antimicrobial Workflow

Antimicrobial_Workflow Molecule 6-Chloropyridine-3- carbothioamide (Analog) TargetEnzyme Bacterial Enzyme (e.g., DNA Gyrase, Urease) Molecule->TargetEnzyme Binds to Inhibition Enzyme Inhibition TargetEnzyme->Inhibition Leads to Process Essential Bacterial Process (e.g., DNA Replication, Metabolism) Inhibition->Process Disrupts Outcome Bacteriostatic/ Bactericidal Effect Process->Outcome Results in

References

6-Chloropyridine-3-carbothioamide: A Comprehensive Technical Review and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of its constituent moieties: the 6-chloropyridine core and the carbothioamide functional group. While direct literature on this specific molecule is limited, this technical guide provides a comprehensive review of its potential properties, synthesis, and biological activities by examining closely related analogues and the broader chemical context. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts targeting this promising scaffold.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Its presence is associated with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. Similarly, the carbothioamide functional group is a key pharmacophore in various medicinal agents, known for its ability to engage in hydrogen bonding and coordinate with metal ions, contributing to diverse biological actions. The combination of these two moieties in the form of this compound presents a molecule with considerable therapeutic potential. This review synthesizes the available information on related compounds to project the physicochemical properties, potential synthetic routes, and likely biological activities of the title compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are calculated based on its structure and are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For comparison, data for the closely related and commercially available compound, 6-Chloronicotinamide, is also provided.

PropertyThis compound (Predicted)6-Chloronicotinamide (Experimental/Predicted)
Molecular Formula C₆H₅ClN₂SC₆H₅ClN₂O
Molecular Weight 172.64 g/mol 156.57 g/mol
Appearance Likely a solid at room temperatureSolid
Melting Point Not available190-194 °C
LogP 1.8 (Predicted)0.8 (Predicted)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Topological Polar Surface Area 69.4 Ų63.3 Ų

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. Therefore, this compound can be reasonably synthesized from the commercially available 6-Chloronicotinamide.

G cluster_0 Proposed Synthesis of this compound 6-Chloronicotinamide 6-Chloronicotinamide This compound This compound 6-Chloronicotinamide->this compound Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->this compound Solvent (e.g., Toluene or Dioxane) Solvent (e.g., Toluene or Dioxane) Solvent (e.g., Toluene or Dioxane)->this compound Heat Heat Heat->this compound G cluster_1 Hypothesized Anticancer Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival Apoptosis Apoptosis Cell Proliferation and Survival->Apoptosis inhibition leads to This compound This compound This compound->Akt This compound->mTOR G cluster_2 Biological Evaluation Workflow Compound Synthesis and Purification Compound Synthesis and Purification In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Compound Synthesis and Purification->In vitro Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening->Mechanism of Action Studies In vivo Efficacy Studies In vivo Efficacy Studies Mechanism of Action Studies->In vivo Efficacy Studies ADME/Tox Profiling ADME/Tox Profiling In vivo Efficacy Studies->ADME/Tox Profiling Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Pyridine Carbothioamides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical background of pyridine carbothioamides has been compiled, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper traces the journey of this important chemical scaffold from its early synthesis to its current status as a versatile platform for drug discovery, exploring its diverse biological activities including antitubercular, anti-inflammatory, antimicrobial, and antiviral properties.

Introduction

Pyridine carbothioamides, a class of heterocyclic compounds characterized by a pyridine ring linked to a carbothioamide group (-C(=S)NH2), have emerged as a significant scaffold in medicinal chemistry. Their unique structural features and diverse biological activities have led to the development of important therapeutic agents and continue to inspire the design of novel drug candidates. This guide provides a detailed overview of the historical milestones in the discovery and synthesis of pyridine carbothioamides, their key biological applications supported by quantitative data, and the experimental methodologies that have been instrumental in their study.

Historical Background and Discovery

The history of pyridine carbothioamides is intrinsically linked to the broader development of thioamide chemistry. One of the earliest methods for thioamide synthesis, dating back to the 1870s, involved the treatment of amides with phosphorus pentasulfide. Another foundational method is the Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, which allows for the synthesis of thioamides from aryl alkyl ketones.

A pivotal moment in the history of pyridine carbothioamides was the discovery of ethionamide (2-ethylpyridine-4-carbothioamide) in 1956. This compound was synthesized as part of a broader effort to develop new antitubercular drugs and was approved for medical use in the United States in 1965. Ethionamide quickly became a crucial second-line treatment for tuberculosis, particularly for multi-drug resistant strains. Its discovery spurred further interest in the therapeutic potential of this chemical class. Following the success of ethionamide, a related compound, protionamide , was developed in the late 1950s in an attempt to improve upon the tolerability of ethionamide.

The synthesis of the parent pyridine carbothioamide, thioisonicotinamide (pyridine-4-carbothioamide), predates the discovery of ethionamide, with its preparation being a key step in the development of related compounds. Early synthetic routes often involved the reaction of cyanopyridines with hydrogen sulfide or ammonium sulfide.

Key Synthetic Methodologies

The synthesis of pyridine carbothioamides has evolved over the decades, with several key methods being established.

Thionation of Pyridine Carboxamides

A common and straightforward method for the synthesis of pyridine carbothioamides is the thionation of the corresponding pyridine carboxamides. This is typically achieved using a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Experimental Protocol: General Procedure for Thionation of Pyridine Carboxamides

  • To a solution of the pyridine carboxamide in a dry, inert solvent (e.g., toluene, dioxane, or pyridine), add the thionating agent (e.g., Lawesson's reagent, 0.5-1.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyridine carbothioamide.

From Cyanopyridines

Pyridine carbothioamides can also be synthesized directly from cyanopyridines. This conversion can be achieved by reacting the cyanopyridine with a source of sulfide, such as hydrogen sulfide in the presence of a base, or with reagents like ammonium sulfide.

Experimental Protocol: Synthesis of Thioisonicotinamide from 4-Cyanopyridine

  • In a four-necked flask, place a 20% aqueous solution of ammonium sulfide.

  • Add sulfur powder under stirring and heat the mixture until the sulfur is completely dissolved.

  • Add 4-cyanopyridine to the reaction mixture.

  • Heat the reaction to 40°C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to 25°C.

  • Filter the resulting solid, wash with water, and dry to obtain thioisonicotinamide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to synthesize thioamides from ketones. For the synthesis of pyridine carbothioamides, a suitable acetylpyridine can be used as the starting material. The reaction is typically carried out by heating the ketone with sulfur and a secondary amine, such as morpholine.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetylpyridine

  • In a reaction vessel, combine the acetylpyridine derivative, elemental sulfur, and a secondary amine (e.g., morpholine).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the pyridine carbothioamide.

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Pyridine Carboxamide Pyridine Carboxamide Thionation (P₄S₁₀ or Lawesson's Reagent) Thionation (P₄S₁₀ or Lawesson's Reagent) Pyridine Carboxamide->Thionation (P₄S₁₀ or Lawesson's Reagent) Cyanopyridine Cyanopyridine Reaction with H₂S or (NH₄)₂S Reaction with H₂S or (NH₄)₂S Cyanopyridine->Reaction with H₂S or (NH₄)₂S Acetylpyridine Acetylpyridine Willgerodt-Kindler Reaction (S, Morpholine) Willgerodt-Kindler Reaction (S, Morpholine) Acetylpyridine->Willgerodt-Kindler Reaction (S, Morpholine) Pyridine Carbothioamide Pyridine Carbothioamide Thionation (P₄S₁₀ or Lawesson's Reagent)->Pyridine Carbothioamide Reaction with H₂S or (NH₄)₂S->Pyridine Carbothioamide Willgerodt-Kindler Reaction (S, Morpholine)->Pyridine Carbothioamide

Caption: General synthetic routes to pyridine carbothioamides.

Biological Activities and Quantitative Data

Pyridine carbothioamides exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antitubercular Activity

The most prominent biological activity of pyridine carbothioamides is their antitubercular effect. Ethionamide and prothionamide are prodrugs that are activated by the mycobacterial enzyme EthA, a monooxygenase. The activated form then inhibits the enoyl-ACP reductase InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall.

G Ethionamide (Prodrug) Ethionamide (Prodrug) EthA (Monooxygenase) EthA (Monooxygenase) Ethionamide (Prodrug)->EthA (Monooxygenase) Activation Activated Ethionamide Activated Ethionamide EthA (Monooxygenase)->Activated Ethionamide InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Activated Ethionamide->InhA (Enoyl-ACP reductase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP reductase)->Mycolic Acid Synthesis Catalyzes Bacterial Cell Death Bacterial Cell Death InhA (Enoyl-ACP reductase)->Bacterial Cell Death Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Maintains

Caption: A general workflow for the biological evaluation of pyridine carbothioamides.

Modulation of Signaling Pathways

Beyond the well-defined mechanism of ethionamide, other pyridine-containing compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. For example, certain pyridine derivatives have been found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. [1]Similarly, some pyridine analogs have demonstrated the ability to modulate the p38 MAPK signaling pathway, which is also involved in inflammatory responses. [2]

Conclusion

The journey of pyridine carbothioamides from their early synthetic origins to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The discovery of ethionamide marked a turning point, establishing this class of compounds as vital therapeutic agents. Ongoing research continues to uncover new biological activities and refine synthetic methodologies, ensuring that pyridine carbothioamides will remain a focal point for the development of novel therapeutics for a wide range of diseases. This technical guide provides a foundational resource for researchers to build upon in their exploration of this promising chemical space.

References

The Enigmatic Potential of 6-Chloropyridine-3-carbothioamide: A Technical Guide to its Presumed Biological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Pyridine carbothioamide scaffolds are emerging as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on closely related analogues of 6-Chloropyridine-3-carbothioamide to project its potential mechanisms of action. The primary putative activities of this compound class include anti-inflammatory, enzyme inhibitory (specifically urease and protein tyrosine phosphatase SHP2), and antiplasmodial effects. This document provides a detailed exploration of these potential mechanisms, supported by quantitative data from analogue studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Putative Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound is likely to exert its effects through one or more of the following mechanisms:

Anti-Inflammatory Activity via COX and Nitric Oxide Synthase Inhibition

Several studies have highlighted the anti-inflammatory potential of pyridine carbothioamide derivatives. The proposed mechanism involves the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase (iNOS).

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-1 and COX-2 can therefore significantly reduce the inflammatory response. Molecular docking studies on pyridine carbothioamide analogs have shown favorable binding interactions with the active sites of both COX-1 and COX-2.[1][2]

  • Nitric Oxide Synthase (NOS) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. While NO has important physiological roles, its overproduction can lead to tissue damage. Pyridine carbothioamides have been shown to interact with and potentially inhibit iNOS, thereby reducing excessive NO production.[1][2]

Signaling Pathway for Anti-Inflammatory Action

inflammatory_pathway Inflammatory Cascade Inhibition cluster_inhibition Inhibitory Action of this compound Analogs Cellular Stimuli (e.g., Pathogens, Injury) Cellular Stimuli (e.g., Pathogens, Injury) Membrane Phospholipids Membrane Phospholipids Cellular Stimuli (e.g., Pathogens, Injury)->Membrane Phospholipids iNOS iNOS Cellular Stimuli (e.g., Pathogens, Injury)->iNOS Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation L-Arginine L-Arginine L-Arginine->iNOS Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Inflammation COX-1 / COX-2->Prostaglandins iNOS->Nitric Oxide (NO)

Caption: Putative inhibition of COX and iNOS pathways by this compound analogs.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Chloro-substituted pyridine carbothioamides have demonstrated potent inhibitory activity against urease. For instance, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide has been identified as a significant urease inhibitor.[3] The proposed mechanism involves the interaction of the carbothioamide moiety with the nickel ions in the active site of the enzyme, leading to its inactivation.

Experimental Workflow for Urease Inhibition Assay

urease_inhibition_workflow Urease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Urease Solution Prepare Urease Solution Incubate Urease with Test Compound Incubate Urease with Test Compound Prepare Urease Solution->Incubate Urease with Test Compound Prepare Substrate (Urea) Solution Prepare Substrate (Urea) Solution Add Urea Solution to Initiate Reaction Add Urea Solution to Initiate Reaction Prepare Substrate (Urea) Solution->Add Urea Solution to Initiate Reaction Prepare Test Compound Stock Solution Prepare Test Compound Stock Solution Prepare Test Compound Stock Solution->Incubate Urease with Test Compound Incubate Urease with Test Compound->Add Urea Solution to Initiate Reaction Incubate Reaction Mixture Incubate Reaction Mixture Add Urea Solution to Initiate Reaction->Incubate Reaction Mixture Measure Ammonia Production (e.g., Berthelot Method) Measure Ammonia Production (e.g., Berthelot Method) Incubate Reaction Mixture->Measure Ammonia Production (e.g., Berthelot Method) Calculate Percentage Inhibition Calculate Percentage Inhibition Measure Ammonia Production (e.g., Berthelot Method)->Calculate Percentage Inhibition Determine IC50 Value Determine IC50 Value Calculate Percentage Inhibition->Determine IC50 Value

Caption: A generalized workflow for determining the urease inhibitory activity.

Anticancer Activity via SHP2 Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival by modulating key signaling pathways such as the RAS-MAPK pathway. Aberrant SHP2 activity is implicated in various human cancers. Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2. These compounds bind to a "tunnel" allosteric site on the enzyme, locking it in an inactive conformation. This prevents the dephosphorylation of its target substrates, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.

SHP2-Mediated Signaling Pathway and its Inhibition

SHP2_pathway SHP2 Signaling Pathway Inhibition cluster_shp2 SHP2 Regulation Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor Tyrosine Kinase (RTK)->Grb2 SHP2 (Inactive) SHP2 (Inactive) Receptor Tyrosine Kinase (RTK)->SHP2 (Inactive) SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival SHP2 (Active) SHP2 (Active) SHP2 (Inactive)->SHP2 (Active) SHP2 (Active)->RAS Dephosphorylates inhibitory sites on SOS This compound Analog This compound Analog This compound Analog->SHP2 (Active) Allosteric Inhibition

Caption: Allosteric inhibition of the SHP2 signaling pathway by pyridine carboxamide analogs.

Quantitative Data from Analogue Studies

The following table summarizes the inhibitory activities of various chloro-substituted pyridine carbothioamide and carboxamide derivatives against their respective targets.

Compound Name/CodeTarget EnzymeIC50 Value (µM)Reference
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043[3]
Pyridine carbothioamide analog (R6, 5-chloro substituted)In vitro anti-inflammatory10.25 ± 0.0[1]
Pyridine carbothioamide analog (R2)In vitro anti-inflammatory19.05 ± 1.5[1]
Pyridine carbothioamide analog (R4)In vitro anti-inflammatory11.89 ± 1.54[1]

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities discussed, based on methodologies reported for analogous compounds.

In Vitro Anti-Inflammatory Assay (COX Inhibition)
  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is used as the substrate.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay
  • Reagent Preparation: A solution of Jack bean urease is prepared in a phosphate buffer. The substrate solution consists of urea and the indicator phenol red in a buffer.

  • Assay Procedure: The test compound is mixed with the urease solution and incubated for a specified time (e.g., 30 minutes) at room temperature.

  • Reaction and Measurement: The urea solution is then added, and the mixture is incubated for another period (e.g., 15 minutes). The production of ammonia from urea hydrolysis increases the pH, causing a color change of the phenol red indicator. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of urease inhibition is calculated, and the IC50 value is determined. Thiourea is often used as a standard inhibitor for comparison.[3]

SHP2 Inhibition Assay
  • Enzyme and Substrate: Recombinant human SHP2 protein is used. A synthetic phosphopeptide, such as DiFMUP, serves as the substrate.

  • Assay Protocol: The test compound is incubated with the SHP2 enzyme in an assay buffer.

  • Reaction Initiation and Detection: The reaction is started by adding the DiFMUP substrate. The SHP2-catalyzed dephosphorylation of DiFMUP generates a fluorescent product. The fluorescence intensity is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated, and the IC50 value is obtained by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on its structural analogues provides a strong foundation for predicting its biological activities. The evidence points towards potential roles as an anti-inflammatory agent, a urease inhibitor, and an anticancer agent through SHP2 inhibition.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these predicted mechanisms. Head-to-head comparisons with its other chloro-substituted isomers would provide valuable structure-activity relationship (SAR) data. Elucidating the precise molecular interactions through co-crystallization studies with its target enzymes would be instrumental in guiding the design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Chloropyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-chloropyridine-3-carboxamide and its analogs. This class of compounds has garnered significant interest in the fields of agrochemicals and pharmaceuticals due to its notable biological activities, including antifungal and insecticidal properties. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes the known mechanisms of action to support further research and development efforts.

Physicochemical Properties

The physical and chemical characteristics of 6-chloropyridine-3-carboxamide analogs are crucial for understanding their behavior in biological systems, guiding synthesis and formulation, and establishing structure-activity relationships (SAR). The core compound, 6-chloropyridine-3-carboxamide (also known as 6-chloronicotinamide), serves as a foundational scaffold for a diverse range of derivatives.

Core Compound: 6-Chloropyridine-3-carboxamide
PropertyValueReference
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol [1][2]
Melting Point 210-212 °C[2]
Appearance Powder[2]
CAS Number 6271-78-9[2]
Key Analog: 6-Chloropyridine-3-carboxylic acid

A closely related analog and common synthetic precursor is 6-chloropyridine-3-carboxylic acid. Its properties provide a useful reference point for understanding the impact of the carboxamide functional group.

PropertyValueReference
Molecular Formula C₆H₄ClNO₂[3]
Molecular Weight 157.55 g/mol [3]
Melting Point 190 °C (decomposes)[3]
Solubility Soluble in deionized water[3]
CAS Number 5326-23-8[3]
Substituted Analogs

A study focused on novel pyridine carboxamides with antifungal activity synthesized a series of N-substituted analogs. While a comprehensive table of their physicochemical properties is not provided in the source material, the research highlights the importance of the N-substituent in determining biological activity. For instance, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was identified as a particularly potent derivative.[4]

Another study on pyridine-3-carboxamide analogs for treating bacterial wilt in tomatoes identified compound 4a , which features a chloro group at the para position on a terminal phenyl ring and a hydroxyl group on another, as being highly effective.[5][6]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections outline standard methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Spatula

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Principle: The saturation concentration of a compound in a specific solvent at a given temperature is determined.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker/incubator

  • Spectrophotometer or HPLC for quantification

Procedure (Shake-Flask Method):

  • An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH, octanol).

  • The vial is sealed and agitated in a constant temperature environment until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For pyridine-containing compounds, the pKa of the pyridinium ion is a key determinant of its charge state at physiological pH.

Principle: The pH of a solution containing the compound is measured as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The initial pH of the solution is recorded.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • The data of pH versus the volume of titrant added is plotted. The pKa is determined from the midpoint of the buffer region of the titration curve.

Visualization of Mechanisms of Action

The biological activity of 6-chloropyridine-3-carboxamide analogs is often attributed to their interaction with specific molecular targets. The following diagrams illustrate the key signaling pathways associated with their antifungal and insecticidal effects.

Antifungal Mechanism: Succinate Dehydrogenase Inhibition

Several pyridine carboxamide derivatives exhibit antifungal properties by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by 6-chloropyridine-3-carboxamide analogs.

Insecticidal Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Chloronicotinyl insecticides, a class that includes analogs of 6-chloropyridine-3-carboxamide, act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[7][8] This leads to overstimulation of the central nervous system, resulting in paralysis and death of the insect.

nAChR_Modulation cluster_Synapse Insect Synapse cluster_Receptor Postsynaptic Membrane Presynaptic Presynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Presynaptic->nAChR Acetylcholine (ACh) (Endogenous Ligand) Postsynaptic Postsynaptic Neuron Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activation Analog 6-Chloropyridine-3- carboxamide Analog (Agonist) Analog->nAChR Binds to Receptor Overstimulation Continuous Nerve Stimulation & Over-excitation Ion_Channel->Overstimulation Paralysis Paralysis & Insect Death Overstimulation->Paralysis

Caption: Modulation of insect nicotinic acetylcholine receptors (nAChRs) by 6-chloropyridine-3-carboxamide analogs.

Conclusion

The 6-chloropyridine-3-carboxamide scaffold represents a versatile platform for the development of new bioactive compounds. This guide has summarized the available physicochemical data for the parent compound and its analogs, provided standardized experimental protocols for their characterization, and visualized their primary mechanisms of action. A comprehensive understanding of these fundamental properties is essential for the rational design and optimization of novel and effective agrochemicals and pharmaceuticals based on this promising chemical class. Further research should focus on systematically characterizing the physicochemical properties of a wider range of analogs to build robust structure-activity relationship models.

References

Methodological & Application

Application Notes: 6-Chloropyridine-3-carbothioamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Chloropyridine-3-carbothioamide is a versatile and highly reactive building block for the synthesis of a wide array of fused and substituted heterocyclic compounds. Its structure incorporates several key features for synthetic manipulation: a pyridine ring, a reactive thioamide group, and a chlorine atom which can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions. These features make it an ideal starting material for constructing complex molecular architectures, particularly those with significant biological and pharmaceutical relevance. This document provides detailed protocols and application notes for the use of this compound in the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and various five-membered heterocycles like triazoles and thiadiazoles.

Application Note 1: Synthesis of 3-Amino-6-chlorothieno[2,3-b]pyridines

The reaction between this compound and α-halo ketones or α-haloacetonitriles provides a direct and efficient route to 3-aminothieno[2,3-b]pyridines. This transformation, a variation of the Gewald aminothiophene synthesis, proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The resulting thieno[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active molecules.

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

G Workflow for the synthesis of Thieno[2,3-b]pyridines. cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A This compound C S-Alkylation A->C Base (e.g., NaOEt) Solvent (e.g., Ethanol) B α-Halo Ketone (R-CO-CH2-X) B->C D Intramolecular Cyclization (Thorpe-Ziegler) C->D Heat E 3-Amino-2-acyl-6-chlorothieno[2,3-b]pyridine D->E

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.

Experimental Protocol: General Procedure for the Synthesis of 3-Amino-2-acyl-6-chlorothieno[2,3-b]pyridines
  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Base Addition : To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in ethanol. Stir the mixture at room temperature for 15 minutes.

  • Addition of α-Halo Ketone : Add the appropriate α-halo ketone (e.g., phenacyl bromide, chloroacetone) (1.0 eq) portion-wise to the reaction mixture.

  • Reaction : Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification : Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 3-amino-2-acyl-6-chlorothieno[2,3-b]pyridine derivative.

Data Presentation: Synthesis of Thieno[2,3-b]pyridine Derivatives
Entryα-Halo Ketone (R-CO-CH₂X)R GroupSolventTime (h)Yield (%)
12-BromoacetophenonePhenylEthanol488
2ChloroacetoneMethylEthanol575
32-Bromo-4'-chloroacetophenone4-ChlorophenylDMF491
42-Bromo-4'-methoxyacetophenone4-MethoxyphenylEthanol585
5Ethyl 2-chloroacetoacetate-COOEtEthanol672

Application Note 2: Synthesis of 3-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridines

This compound serves as a valuable precursor for pyrazolo[3,4-b]pyridines, a class of compounds known for a wide range of biological activities. The synthesis involves a two-step process: first, the conversion of the thioamide to a more reactive hydrazide intermediate, followed by condensation and cyclization with a 1,3-dielectrophile, such as a β-ketoester, to form the pyrazole ring.

G Workflow for the synthesis of Pyrazolo[3,4-b]pyridines. Start This compound Step1 Hydrazinolysis (Hydrazine Hydrate) Start->Step1 Intermediate 6-Chloronicotinohydrazide Step1->Intermediate Step2 Condensation & Cyclization Intermediate->Step2 Product 3-Hydroxy-4-methyl-6-chloro- 1H-pyrazolo[3,4-b]pyridine Step2->Product Glacial Acetic Acid Reflux Reagent2 β-Ketoester (e.g., Ethyl Acetoacetate) Reagent2->Step2

Caption: Pathways to Triazoles and Thiadiazoles.

Experimental Protocol: Synthesis of 3-(6-Chloropyridin-3-yl)-t[1][2][3]riazolo[3,4-b]t[1][3][4]hiadiazoles

This protocol describes a one-pot synthesis that proceeds through a thiosemicarbazide intermediate.

  • Hydrazide Formation : Reflux a mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (20 mL) for 4 hours to form the corresponding carbohydrazide in situ.

  • Thiosemicarbazide Formation : Cool the mixture and add carbon disulfide (1.5 eq) and solid potassium hydroxide (1.2 eq). Stir the mixture at room temperature for 12 hours.

  • Cyclization : To the resulting potassium dithiocarbazinate salt, add the desired aromatic carboxylic acid (1.0 eq) followed by phosphorus oxychloride (POCl₃, 5 mL) carefully.

  • Reaction : Heat the reaction mixture under reflux for 6-8 hours.

  • Work-up : After cooling, pour the reaction mixture slowly onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Isolation and Purification : Filter the solid product, wash with water, and recrystallize from an appropriate solvent like ethanol to obtain the pure triazolothiadiazole derivative.

Data Presentation: Synthesis of Fused and Substituted Heterocycles
EntryReagent 2 / Cyclizing AgentProduct HeterocycleTime (h)Yield (%)
1CS₂ / Benzoic Acid + POCl₃6-Phenyl-t[1][2][3]riazolo[3,4-b]t[1][3][4]hiadiazole878
2CS₂ / Acetic Acid + POCl₃6-Methyl-t[1][2][3]riazolo[3,4-b]t[1][3][4]hiadiazole881
3Formic Acid5-(6-Chloropyridin-3-yl)-1,3,4-thiadiazol-2-amine1070
4NaOH (aq)5-(6-Chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol485

References

Application Notes and Protocols for 6-Chloropyridine-3-carbothioamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of 6-Chloropyridine-3-carbothioamide as a versatile precursor for the synthesis of various pharmaceutical compounds. The protocols and data presented herein are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the development of novel therapeutics.

Introduction: The Potential of this compound in Drug Discovery

This compound is a promising starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its chemical structure incorporates two key reactive moieties: a 6-chloropyridine ring and a carbothioamide group. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the building of molecular complexity. The carbothioamide group is a versatile functional group that can participate in a variety of cyclization and condensation reactions to form diverse heterocyclic systems, such as thiazoles, pyrazoles, and thiadiazoles. These resulting heterocyclic scaffolds are prevalent in many biologically active molecules, including kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

Synthesis of Thiazole Derivatives: A Key Heterocyclic Scaffold

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of a thiazole ring from a thioamide and an α-haloketone. Thiazole moieties are present in a number of approved drugs and are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole Derivative

This protocol describes a general procedure for the synthesis of a thiazole derivative from this compound and an α-bromoketone.

Materials:

  • This compound

  • α-Bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of ethanol.

  • Add 1.1 equivalents of the desired α-haloketone (e.g., α-bromoacetophenone) to the solution.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Slowly add a solution of 1.5 equivalents of sodium bicarbonate in 10 mL of water to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold distilled water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(6-chloropyridin-3-yl)-4-phenylthiazole.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Dissolution in Ethanol Dissolution in Ethanol This compound->Dissolution in Ethanol alpha-Haloketone alpha-Haloketone Addition of Reagents Addition of Reagents alpha-Haloketone->Addition of Reagents Dissolution in Ethanol->Addition of Reagents Reflux Reflux Addition of Reagents->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Synthetic workflow for thiazole derivatives.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: Potent Kinase Inhibitors

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a potential synthetic route to a pyrazolo[3,4-b]pyridine scaffold, which could be elaborated further to generate potent kinase inhibitors. This synthesis involves the reaction of a hydrazine with a β-ketoester, followed by cyclization. While not a direct reaction of this compound, this illustrates the synthesis of a key pyridine-based scaffold.

Materials:

  • Ethyl 2-chloro-3-cyanopyridine-4-carboxylate (can be synthesized from a pyridine derivative)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 1.0 equivalent of ethyl 2-chloro-3-cyanopyridine-4-carboxylate and 20 mL of ethanol.

  • Add 1.2 equivalents of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, a precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup Pyridine Precursor Pyridine Precursor Mixing in Ethanol Mixing in Ethanol Pyridine Precursor->Mixing in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing in Ethanol Catalytic Acid Catalytic Acid Mixing in Ethanol->Catalytic Acid Reflux & Cyclization Reflux & Cyclization Catalytic Acid->Reflux & Cyclization Cooling & Precipitation Cooling & Precipitation Reflux & Cyclization->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Final Product Final Product Filtration->Final Product

Caption: Synthesis of a pyrazolo[3,4-b]pyridine core.

Application as Precursors for Kinase Inhibitors

The pyridine scaffold is a common feature in many approved kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The 6-chloro substituent on the pyridine ring of this compound provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, which can occupy the hydrophobic pockets of the kinase active site.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.

Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Bad Bad PIM-1 Kinase->Bad phosphorylates p21 p21 PIM-1 Kinase->p21 phosphorylates Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Inhibitor Inhibitor Inhibitor->PIM-1 Kinase

Caption: Simplified PIM-1 kinase signaling pathway.

Representative Biological Activity Data

The following table summarizes the in vitro cytotoxic and PIM-1 kinase inhibitory activities of some reported pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with compounds potentially derivable from this compound.[1]

CompoundMCF-7 IC₅₀ (µM)[1]HepG2 IC₅₀ (µM)[1]PIM-1 Kinase IC₅₀ (nM)[1]
4 0.571.1311.4
6 3.154.1634.6
9 1.892.05Not Tested
10 2.543.8717.2
11 1.310.9921.4
Staurosporine 6.765.0716.7

Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on published literature for structurally related compounds. Researchers should conduct their own optimization and characterization of all synthesized compounds. All laboratory work should be performed in accordance with appropriate safety guidelines.

References

Application Notes and Protocols: Reaction of 6-Chloropyridine-3-carbothioamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic aromatic substitution (SNAr) of 6-Chloropyridine-3-carbothioamide with various nucleophiles. The protocols detailed herein are intended to serve as a guide for the synthesis of a diverse range of substituted pyridine-3-carbothioamides, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is an important heterocyclic building block. The chlorine atom at the 6-position is susceptible to nucleophilic displacement, a reaction facilitated by the electron-withdrawing nature of the carbothioamide group at the 3-position. This reactivity allows for the introduction of a variety of functional groups, including amines, thiols, and alcohols, leading to the synthesis of novel compounds with potential biological activity.

The general reaction scheme involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine, proceeding through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. Reaction conditions can be tailored to the specific nucleophile being used.

Reaction with N-Nucleophiles (Amines)

The substitution of the 6-chloro group with nitrogen nucleophiles, such as primary and secondary amines, is a common and efficient transformation. These reactions typically require elevated temperatures and are often carried out in a polar aprotic solvent.

General Experimental Protocol for Amination

A mixture of this compound, the desired amine (typically 1.1 to 2.0 equivalents), and a suitable solvent (e.g., ethanol, isopropanol, DMF, or DMSO) is heated. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

dot

Caption: General workflow for the amination of this compound.

Summary of Reaction Conditions with N-Nucleophiles
NucleophileSolventTemperature (°C)Time (h)Yield (%)
Primary Amines
4-MethylbenzylamineIsopropanolReflux485
AnilineEthanolReflux678
Secondary Amines
MorpholineEthanolReflux592
PiperidineDMF100388

Reaction with S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are excellent nucleophiles and readily displace the 6-chloro substituent. These reactions often proceed under milder conditions compared to aminations and can be carried out at room temperature or with gentle heating in the presence of a base to generate the more nucleophilic thiolate anion.

General Experimental Protocol for Thiolation

To a solution of the thiol in a suitable solvent (e.g., DMF, DMSO, or ethanol), a base (e.g., NaH, K2CO3, or Et3N) is added, and the mixture is stirred for a short period to form the thiolate. This compound is then added, and the reaction is stirred at room temperature or heated as required. Work-up typically involves pouring the reaction mixture into water and collecting the precipitated product by filtration.

dot

Caption: Reaction pathway for the S-thiolation of this compound.

Summary of Reaction Conditions with S-Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK2CO3DMF80295
Benzyl mercaptanNaHTHFRT390
EthanethiolEt3NEthanolReflux482

Reaction with O-Nucleophiles (Alcohols)

The reaction of this compound with alcohols or phenols to form the corresponding ethers is generally more challenging due to the lower nucleophilicity of oxygen nucleophiles compared to amines and thiols. These reactions often require stronger bases and higher temperatures. The use of the corresponding alkoxide or phenoxide, pre-formed or generated in situ, is essential for the reaction to proceed.

General Experimental Protocol for Alkoxylation/Phenoxylation

The alcohol or phenol is treated with a strong base (e.g., NaH, KOtBu) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to generate the alkoxide or phenoxide. This compound is then added to the solution, and the mixture is heated. The reaction progress should be carefully monitored. The work-up procedure is similar to that for the thiolation reaction.

Summary of Reaction Conditions with O-Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF1201265
Sodium methoxide-MethanolReflux875
Benzyl alcoholKOtBuTHFReflux1058

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • When working with strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu), extreme caution should be exercised as they are highly reactive and moisture-sensitive.

  • Proper quenching procedures should be followed for reactive reagents.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution, allowing for the synthesis of a wide array of derivatives. The choice of nucleophile dictates the required reaction conditions, with thiols being the most reactive, followed by amines, and then alcohols. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel substituted pyridine-3-carbothioamides for various applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel thiazole derivatives from 6-Chloropyridine-3-carbothioamide. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the formation of the thiazole ring. These derivatives, featuring a chlorinated pyridine moiety, are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Introduction

Pyridylthiazole scaffolds are prevalent in a multitude of compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chlorine substituent on the pyridine ring offers a handle for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carbothioamide functional group serves as a key building block for the construction of the thiazole ring through cyclocondensation with α-haloketones.

The synthesized compounds have potential applications in drug discovery, particularly in the development of novel kinase inhibitors, anticancer agents that induce apoptosis, and inhibitors of enzymes such as aromatase and matrix metalloproteinases (MMPs).[1][2][3][4]

General Synthetic Scheme

The synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives is achieved via a one-pot cyclocondensation reaction between this compound and various substituted α-bromoacetophenones. This reaction, known as the Hantzsch thiazole synthesis, proceeds readily in a suitable solvent, such as ethanol, typically under reflux conditions.

Reaction:

Where 'Ar' represents a substituted or unsubstituted aryl group.

Experimental Protocol

This protocol details the synthesis of a representative derivative, 2-(6-chloropyridin-3-yl)-4-(4-bromophenyl)thiazole.

Materials:

  • This compound

  • 2-bromo-1-(4-bromophenyl)ethan-1-one (or other substituted α-bromoacetophenone)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagent: To the stirred solution, add the desired α-bromoacetophenone derivative (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) (1.0 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 3-6 hours.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Data Presentation

The following tables summarize representative data for the synthesis of various 2-(6-chloropyridin-3-yl)thiazole derivatives based on analogous reactions reported in the literature.

Table 1: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Derivative (Ar)Reaction Time (h)Yield (%)Melting Point (°C)Reference
4-Bromophenyl485233-235[5]
4-Fluorophenyl572249-250[6]
4-Methylphenyl (p-tolyl)368229-230[6]
Naphthalen-2-yl667187-189[7]

Table 2: In Vitro Cytotoxicity of Analogous Pyridylthiazole Derivatives

Compound AnalogueCell LineIC₅₀ (µM)Mechanism of ActionReference
2f A549 (Lung Cancer)> CisplatinMMP-9 Inhibition, Apoptosis[1]
2m A549 (Lung Cancer)> CisplatinApoptosis, Mitochondrial Depolarization[1]
3 HL-60 (Leukemia)0.57PARP1 Inhibition, Genetic Instability[2][8]
12a HepG2 (Liver Cancer)1.19Not specified[7]
12a MCF-7 (Breast Cancer)3.4Not specified[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives.

G Synthesis Workflow A This compound C Reaction Mixture in Ethanol A->C B α-Bromoacetophenone Derivative B->C D Reflux (3-6 h) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H Purified 2-(6-Chloropyridin-3-yl)thiazole Derivative G->H I Characterization (NMR, MS) H->I G Proposed Apoptosis Signaling Pathway cluster_cell Cancer Cell A Pyridylthiazole Derivative B Mitochondrial Membrane Depolarization A->B Induces D PARP1 Inhibition A->D Inhibits C Caspase-3 Activation B->C Leads to E Apoptosis C->E D->E Contributes to

References

Application Notes and Protocols: The Role of 6-Chloropyridine-3-carbothioamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 6-Chloropyridine-3-carbothioamide as a versatile building block in the synthesis of potential kinase inhibitors. While not a direct precursor to many commercially available kinase inhibitors, its chemical functionalities—a thioamide group and a reactive chloro-substituent on a pyridine ring—offer a strategic entry point to novel heterocyclic scaffolds with potential kinase inhibitory activity. This document provides a hypothetical, yet plausible, synthetic route to a thiazolopyridine-based kinase inhibitor scaffold, leveraging well-established chemical transformations.

Introduction to this compound in Kinase Inhibitor Scaffolding

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. A significant portion of these inhibitors feature heterocyclic cores that mimic the ATP-binding site of kinases. The pyridine ring, in particular, is a privileged scaffold in numerous approved kinase inhibitors due to its ability to form key hydrogen bonds within the kinase hinge region.

This compound is a bifunctional reagent that can be strategically employed to construct more complex heterocyclic systems. The thioamide functionality is a key component in the venerable Hantzsch thiazole synthesis, allowing for the formation of a thiazole ring. The chloro-substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of various side chains to modulate solubility, cell permeability, and target engagement.

This document outlines a two-step synthetic protocol for a hypothetical thiazolopyridine kinase inhibitor scaffold, demonstrating the potential of this compound in drug discovery.

Hypothetical Synthesis of a Thiazolopyridine Kinase Inhibitor Scaffold

The proposed synthetic route involves two key steps:

  • Hantzsch Thiazole Synthesis: Formation of a 2-aryl-thiazolo[5,4-b]pyridine core via the reaction of this compound with an α-bromoacetophenone derivative.

  • Nucleophilic Aromatic Substitution: Introduction of a solubilizing and pharmacologically relevant moiety, such as N-methylpiperazine, at the 6-position of the thiazolopyridine core.

Diagram of the Proposed Synthetic Workflow

G A This compound C Hantzsch Thiazole Synthesis A->C B α-Bromoacetophenone B->C D 6-Chloro-2-phenyl-thiazolo[5,4-b]pyridine (Intermediate) C->D F Nucleophilic Aromatic Substitution D->F E N-Methylpiperazine E->F G 6-(4-Methylpiperazin-1-yl)-2-phenyl-thiazolo[5,4-b]pyridine (Final Scaffold) F->G

Caption: Proposed two-step synthesis of a thiazolopyridine scaffold.

Experimental Protocols

Step 1: Hantzsch Thiazole Synthesis of 6-Chloro-2-phenyl-thiazolo[5,4-b]pyridine

This protocol is based on the classical Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[1][2][3][4][5]

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and 2-bromoacetophenone (1.05 eq).

  • Add absolute ethanol (20 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.

  • The product will precipitate out of the solution. If not, slowly add deionized water until precipitation is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-Chloro-2-phenyl-thiazolo[5,4-b]pyridine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Appearance Pale yellow solid
Step 2: Nucleophilic Aromatic Substitution with N-Methylpiperazine

This protocol describes the displacement of the chloro group with N-methylpiperazine, a common reaction for functionalizing chloropyridines.[6][7][8]

Materials:

  • 6-Chloro-2-phenyl-thiazolo[5,4-b]pyridine (from Step 1)

  • N-Methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate

  • Ethyl acetate

  • Brine solution

Equipment:

  • Sealed reaction vial or microwave reactor

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a sealed reaction vial, combine 6-Chloro-2-phenyl-thiazolo[5,4-b]pyridine (1.0 eq), N-methylpiperazine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO (10 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours. Alternatively, the reaction can be performed in a microwave reactor at 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 6-(4-Methylpiperazin-1-yl)-2-phenyl-thiazolo[5,4-b]pyridine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 60-70%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid

Signaling Pathway Context

The synthesized thiazolopyridine scaffold could potentially target a variety of protein kinases involved in cancer cell signaling. The pyridine and thiazole rings can act as a hinge-binding motif, while the substituted phenyl and piperazine groups can occupy the hydrophobic pocket and solvent-exposed region of the ATP-binding site, respectively.

Diagram of a Generic Kinase Inhibition Pathway

G cluster_0 Kinase ATP-Binding Site ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibitor Thiazolopyridine Inhibitor Inhibitor->Block PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Block->Kinase Inhibition

Caption: Inhibition of kinase-mediated signal transduction.

Conclusion

This compound represents a valuable, yet underutilized, starting material for the synthesis of novel heterocyclic compounds with potential applications in kinase inhibitor drug discovery. The protocols outlined in these application notes provide a foundational framework for the synthesis of thiazolopyridine-based scaffolds. Researchers and drug development professionals can adapt and expand upon these methodologies to generate libraries of diverse compounds for screening against various kinase targets. The chemical tractability of this starting material makes it an attractive component for inclusion in medicinal chemistry programs aimed at the discovery of next-generation targeted therapies.

References

Standard experimental procedures for reactions involving 6-Chloropyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-3-carbothioamide is a versatile heterocyclic building block utilized in the synthesis of a variety of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their association with a wide range of biological activities, including kinase inhibition and anticancer properties. The presence of a reactive chloropyridine moiety and a carbothioamide group allows for facile cyclization reactions, making it a valuable starting material for the construction of complex molecular architectures.

This document provides detailed application notes and a standard experimental protocol for a key transformation of this compound: the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides through cyclocondensation with α-haloacetamides.

Core Application: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

A primary application of this compound is its use as a precursor in the Gewald aminothiophene synthesis. In a typical reaction, it undergoes cyclocondensation with an N-substituted-2-chloroacetamide in the presence of a base. This reaction proceeds via initial S-alkylation of the thioamide followed by an intramolecular Thorpe-Ziegler type cyclization to yield the highly functionalized 3-aminothieno[2,3-b]pyridine scaffold.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products 3-Amino-6-chloro-N-arylthieno[2,3-b]pyridine-2-carboxamide This compound Thieno_pyridine This compound->Thieno_pyridine Cyclocondensation alpha-Haloacetamide N-Aryl-2-chloroacetamide alpha-Haloacetamide->Thieno_pyridine Base Base (e.g., KOH, Na2CO3) Base->Thieno_pyridine Solvent Solvent (e.g., DMF, Ethanol) Solvent->Thieno_pyridine Temperature Room Temperature to Reflux Temperature->Thieno_pyridine

Caption: General reaction scheme for the synthesis of 3-aminothieno[2,3-b]pyridines.

Experimental Protocols

General Protocol for the Synthesis of 3-Amino-6-chloro-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is a general procedure adapted from established methods for the synthesis of similar thieno[2,3-b]pyridine derivatives.

Materials:

  • This compound

  • Appropriate N-aryl-2-chloroacetamide

  • Potassium hydroxide (KOH) or Sodium Carbonate (Na2CO3)

  • Dimethylformamide (DMF) or Ethanol

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF or ethanol, add the corresponding N-aryl-2-chloroacetamide (1.0 eq.).

  • To this mixture, add a solution of potassium hydroxide (1.0 eq.) in a minimal amount of water, or powdered anhydrous sodium carbonate (2.0 eq.).

  • Stir the resulting mixture at room temperature for 30-60 minutes. The formation of a precipitate, which is the S-alkylated intermediate, may be observed.

  • After the initial stirring period, add another portion of the base (e.g., 10% aqueous KOH, 1.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or DMF/water).

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of various 3-aminothieno[2,3-b]pyridine-2-carboxamides from substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which are structurally related to the product derived from this compound. This data is provided for comparative purposes.

EntryR Group in N-aryl-2-chloroacetamideYield (%)Melting Point (°C)
1Phenyl85210-212
24-Fluorophenyl83208-209
34-Methoxyphenyl69169-171
44-Chlorophenyl88225-227
54-Methylphenyl81215-217

Note: The data presented is based on analogous syntheses and may vary for reactions starting directly from this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Mix this compound and N-aryl-2-chloroacetamide in solvent B Add Base A->B C Stir at Room Temperature B->C D Add Second Portion of Base C->D E Heat to Reflux D->E F Cool to Room Temperature E->F G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Wash with Water and Ethanol H->I J Dry Under Vacuum I->J K Recrystallization J->K L Characterization (NMR, MS, IR) K->L M Purity Analysis (HPLC) K->M

Caption: Experimental workflow for synthesis, purification, and analysis.

Safety Precautions

  • This compound and α-haloacetamides should be handled with care as they are potential irritants.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

6-Chloropyridine-3-carbothioamide: A Versatile Scaffold for Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3-carbothioamide is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive thioamide group and a modifiable chloropyridine core, make it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of the applications of this compound in drug discovery, with a focus on the synthesis of potent anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of bioactive thiazole derivatives via the Hantzsch reaction are provided, along with a summary of their biological activities.

Introduction

The pyridine ring is a fundamental structural motif present in numerous natural products and pharmaceuticals. The incorporation of a carbothioamide group at the 3-position and a chlorine atom at the 6-position of the pyridine ring endows this compound with a unique reactivity profile. The thioamide functionality serves as a versatile handle for the construction of various five-membered heterocyclic rings, such as thiazoles and pyrazoles, which are known to exhibit a wide range of pharmacological activities. The chlorine atom can be readily displaced by nucleophiles, allowing for further structural diversification and the optimization of biological activity.

This application note highlights the utility of this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications in oncology and infectious diseases.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as:

  • Anticancer Agents: The pyridine and thioamide moieties can be elaborated into complex heterocyclic systems that exhibit potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Antimicrobial Agents: The incorporation of the this compound scaffold into larger molecules has led to the discovery of potent antibacterial and antifungal agents. These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with other vital cellular processes in pathogens.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By appropriately functionalizing the this compound core, it is possible to design selective inhibitors of various kinases that are implicated in diseases such as cancer and inflammation.

Data Presentation

The following table summarizes the biological activity of representative compounds synthesized from pyridine-3-carbothioamide and related derivatives, demonstrating the potential of this scaffold in drug discovery.

Compound IDTarget/AssayActivity (IC50/MIC)Reference
Thiazole Derivative 1 Anticancer (HCT-116 cell line)IC50: 3.16 µM[1]
Thiazole Derivative 2 Anticancer (HT-29 cell line)IC50: 3.47 µM[1]
Thiazole Derivative 3 Anticancer (HepG2 cell line)IC50: 2.31 µM[1]
Pyridine-3-carboxamide analog Antibacterial (Ralstonia solanacearum)Good inhibition[2]
N-(4-phenylthiazol-2-yl) nicotinamide Antibacterial (Ralstonia solanacearum)Good inhibition[2]

Experimental Protocols

A key transformation of this compound is the Hantzsch thiazole synthesis, which allows for the construction of highly functionalized 2-aminothiazole derivatives.

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-(aryl/alkyl)-thiazole derivatives from this compound and an α-haloketone.

Materials:

  • This compound

  • Substituted α-bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium carbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted α-bromoacetophenone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(6-chloropyridin-3-ylamino)-4-(substituted)thiazole.

Visualizations

Signaling Pathway

anticancer_pathway Thiazole Derivative Thiazole Derivative Kinase Kinase Thiazole Derivative->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis hantzsch_synthesis cluster_reactants Reactants 6-CPT 6-Chloropyridine-3- carbothioamide Mixing Mix in Ethanol 6-CPT->Mixing AlphaHaloKetone α-Haloketone AlphaHaloKetone->Mixing Reflux Reflux (2-4h) Mixing->Reflux Precipitation Precipitate with Na2CO3 Reflux->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Purified Thiazole Derivative Recrystallization->Product logical_relationship BuildingBlock This compound Synthesis Chemical Synthesis (e.g., Hantzsch) BuildingBlock->Synthesis Scaffold Diverse Bioactive Scaffolds (Thiazoles, Pyrazoles, etc.) Synthesis->Scaffold Applications Therapeutic Applications Scaffold->Applications Anticancer Anticancer Applications->Anticancer Antimicrobial Antimicrobial Applications->Antimicrobial KinaseInhibition Kinase Inhibition Applications->KinaseInhibition

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloropyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 6-Chloropyridine-3-carbothioamide. The information is intended to guide researchers in establishing robust analytical methods for identity, purity, and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reverse-phase HPLC method is typically suitable for this compound, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly performed using a UV-Vis spectrophotometer, as the pyridine ring and the carbothioamide group are expected to have significant UV absorbance. This method can be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure reliable and reproducible results for quality control and stability studies.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area percent method.

Quantitative Data (Hypothetical):

ParameterValue
Retention Time (t_R)Approx. 8.5 min
Purity (Area %)>98%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL

Workflow for HPLC Purity Determination:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Identity Confirmation

Application Note:

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide accurate mass measurements. The predicted monoisotopic mass of the protonated molecule ([M+H]⁺) is approximately 172.99347 Da.[1] Fragmentation analysis (MS/MS) can further elucidate the structure by identifying characteristic fragment ions.

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • Liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same HPLC conditions as described in the purity assay to separate the analyte from potential interferences.

  • MS Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Determine the m/z of the molecular ion and compare it with the theoretical mass.

Quantitative Data (Predicted): [1]

Adductm/z
[M+H]⁺172.99347
[M+Na]⁺194.97541
[M+NH₄]⁺190.02001
[M+K]⁺210.94935
[M]⁻171.98674

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H NMR will provide information on the number, environment, and connectivity of the protons, while ¹³C NMR will identify the different carbon environments. 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Solvent: DMSO-d₆

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition:

    • Solvent: DMSO-d₆

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts.

    • Assign the chemical shifts of the ¹³C NMR signals.

Expected ¹H NMR Data (Hypothetical, in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 9.5br s1H-CSNH
~ 9.2br s1H-CSNH
~ 8.8d1HH-2 (Pyridine)
~ 8.2dd1HH-4 (Pyridine)
~ 7.6d1HH-5 (Pyridine)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The spectrum should exhibit characteristic absorption bands for the N-H stretches of the thioamide, C=S stretch, C-N stretches, and aromatic C-H and C=C/C=N stretches of the pyridine ring, as well as the C-Cl stretch.

Experimental Protocol: FTIR-ATR

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data (Hypothetical):

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100MediumN-H stretching (thioamide)
3100 - 3000MediumAromatic C-H stretching
~ 1600, ~1470StrongAromatic C=C and C=N stretching
~ 1400MediumC-N stretching
1200 - 1000StrongC=S stretching
~ 800StrongC-Cl stretching

General Analytical Characterization Workflow:

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Quantification Compound This compound NMR NMR (1H, 13C) Structural Elucidation Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR HPLC HPLC (Purity, Assay) Compound->HPLC GC GC-MS (if volatile) (Impurity Profile) Compound->GC Identity_Confirmed Identity_Confirmed NMR->Identity_Confirmed Identity Confirmed? MS->Identity_Confirmed Identity Confirmed? FTIR->Identity_Confirmed Identity Confirmed? Purity_Confirmed Purity_Confirmed HPLC->Purity_Confirmed Purity > 98%? GC->Purity_Confirmed Purity > 98%? Identity_Confirmed->Purity_Confirmed Yes Re_evaluate1 Re-evaluate Structure Identity_Confirmed->Re_evaluate1 No Final_Report Final_Report Purity_Confirmed->Final_Report Final Report Re_evaluate2 Purification Required Purity_Confirmed->Re_evaluate2 No

Caption: General workflow for analytical characterization.

References

Application Notes and Protocols: 6-Chloropyridine-3-carbothioamide in the Development of Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-chloropyridine-3-carbothioamide as a scaffold in the discovery of novel antibacterial agents. While direct studies on this specific molecule are limited in the reviewed literature, this document outlines generalized synthetic protocols, antibacterial evaluation methods, and potential mechanisms of action based on structurally related pyridine and carbothioamide derivatives.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its derivatives exhibit a wide range of biological activities, including antibacterial and antifungal properties. The carbothioamide group, a bioisostere of the amide bond, is known to enhance the biological activity of various compounds. The combination of these two moieties in this compound presents a promising starting point for the development of new antibacterial agents. The chlorine atom at the 6-position offers a site for further chemical modification to explore structure-activity relationships (SAR).

Data Presentation: Antibacterial Activity of Related Compounds

Compound ClassDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-Oxadiazole 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-ylStaphylococcus aureus-Ciprofloxacin-
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-ylStaphylococcus epidermidis-Ciprofloxacin-
3-(Pyridine-3-yl)-2-oxazolidinone Various amide side chainsStaphylococcus aureus32-64Linezolid-
Various amide side chainsEnterococcus faecalis>64Linezolid-
Pyridine-Imidazo[2,1-b]-1,3,4-thiadiazole Various substitutionsVarious pathogens---
3-Aryl-5-(pyridin-3-yl)-dihydropyrazole-1-carbothioamide 3-Fluoro groupPseudomonas aeruginosa-Ciprofloxacin-
3-Fluoro groupEscherichia coli-Ciprofloxacin-

Note: Specific MIC values were not consistently provided in the search results for direct comparison. The table reflects the reported activity or inactivity of the compound classes against the specified bacteria.

Experimental Protocols

The following are generalized protocols for the synthesis and antibacterial evaluation of compounds derived from this compound, based on methodologies reported for similar chemical classes.

Protocol 1: General Synthesis of Pyridine-3-carbothioamide Derivatives

This protocol outlines a potential synthetic route starting from a pyridine-3-carbonitrile precursor.

Objective: To synthesize substituted pyridine-3-carbothioamide derivatives for antibacterial screening.

Materials:

  • 6-Chloropyridine-3-carbonitrile

  • Hydrogen sulfide (H₂S) gas or a suitable sulfide source (e.g., sodium hydrosulfide)

  • Pyridine or other suitable base

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Reaction vessel equipped with a gas inlet and stirrer

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Dissolve 6-chloropyridine-3-carbonitrile in an anhydrous solvent within the reaction vessel.

  • Add a suitable base, such as pyridine, to the solution.

  • Bubble hydrogen sulfide gas through the solution at a controlled rate while stirring. Alternatively, add a sulfide source portion-wise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, stop the gas flow (or addition of sulfide source) and purge the system with an inert gas (e.g., nitrogen).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

  • Further derivatization can be achieved by reacting the carbothioamide with various electrophiles to introduce different substituents.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics for positive control (e.g., Ciprofloxacin, Ampicillin)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the development of antibacterial compounds based on the this compound scaffold.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_optimization Lead Optimization start 6-Chloropyridine-3-carbonitrile thioamidation Thioamidation start->thioamidation H₂S, Base purification Purification thioamidation->purification Chromatography mic_determination MIC Determination purification->mic_determination Pure Compound sar_analysis SAR Analysis mic_determination->sar_analysis Activity Data lead_compound Lead Compound sar_analysis->lead_compound Identify Potent Derivatives preclinical Preclinical Studies lead_compound->preclinical

Caption: A generalized workflow for the development of antibacterial compounds.

potential_moa cluster_targets Potential Bacterial Targets compound Pyridine-Carbothioamide Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase Inhibition cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosome) compound->protein_synthesis Inhibition folate_synthesis Folate Synthesis compound->folate_synthesis Inhibition

Caption: Potential mechanisms of action for pyridine-carbothioamide derivatives.

sar_logic cluster_modifications Structural Modifications parent This compound r1 Modification at C6 (e.g., displacement of Cl) parent->r1 r2 Substitution on Carbothioamide Nitrogen parent->r2 activity Antibacterial Activity r1->activity r2->activity

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel antibacterial agents. The presence of the pyridine ring, the bioisosteric carbothioamide group, and a reactive chlorine atom provide ample opportunities for chemical modification to optimize antibacterial potency and pharmacokinetic properties. The protocols and conceptual frameworks provided herein, derived from studies on analogous compounds, offer a solid foundation for researchers to initiate and advance drug discovery programs centered on this chemical class. Further investigation is warranted to synthesize and evaluate a library of derivatives to fully elucidate their therapeutic potential.

Practical Applications of Pyridine Schiff Bases in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine Schiff bases, a class of organic compounds synthesized from the condensation of a primary amine and an aldehyde or ketone, have garnered significant attention in various fields of scientific research. Their versatile chemical structures, tunable electronic properties, and ability to form stable complexes with a wide range of metal ions make them ideal candidates for diverse applications.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of pyridine Schiff bases in anticancer research, bio-imaging, chemical sensing, and catalysis.

Anticancer Agents

Pyridine Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] The imine group (-C=N-) in Schiff bases is crucial for their biological activity, often facilitating interactions with biological macromolecules.[8] Metal complexation can further enhance their anticancer properties.[5][7]

Quantitative Data: Anticancer Activity of Pyridine Schiff Bases and their Metal Complexes
Compound/ComplexCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Tris-(2-pyridine)-pyrazolyl borate zinc(II) complexes (30a-30c)MDA-MB-231, MDA-MB-468, HCC1937 & HS578T6.72 - 16.87Cisplatin32.38
Cu(II) complex (38)Bel-74021.47Cisplatin-
Cu(II) complex (38)HeLa2.35Cisplatin-
Cu(II) complex (38)MCF-74.12Cisplatin-
Cu(II) complex (38)MCF-7/ADR3.86Cisplatin-
Mixed ligand palladium(II) complex (47d)HCT-116< 64.97Carboplatin64.97
Chiral tetrapeptide Schiff base (4b)MCF-78.12 ± 0.14Cisplatin13.34 ± 0.11
Chiral tetrapeptide Schiff base (4b)MCF-78.12 ± 0.14Milaplatin18.43 ± 0.13

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyridine Schiff base compounds on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

Materials:

  • Pyridine Schiff base compound

  • Cancer cell line (e.g., MCF-7, HeLa)[5]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyridine Schiff base compound in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[10]

Signaling Pathway Visualization

anticancer_pathway Pyridine_Schiff_Base Pyridine Schiff Base Metal Complex Cell_Membrane Cell Membrane Pyridine_Schiff_Base->Cell_Membrane Enters Cell LDHA Lactate Dehydrogenase A (LDHA) Pyridine_Schiff_Base->LDHA Inhibits Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Cytoplasm->LDHA p53 p53 Ubiquitination Ubiquitination p53->Ubiquitination Suppressed by Schiff Base Apoptosis Apoptosis p53->Apoptosis Induces Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Inhibition of LDHA and p53 ubiquitination by a pyridine Schiff base.

Bio-imaging and Chemical Sensing

The unique photophysical properties of pyridine Schiff bases make them excellent candidates for fluorescent chemosensors for the detection of various metal ions.[1][2][11] Their ability to form stable complexes with specific ions often leads to a significant change in their fluorescence intensity, enabling "turn-on" or "turn-off" sensing mechanisms.[2][12]

Quantitative Data: Fluorescent Probes for Metal Ion Detection
ProbeTarget IonDetection LimitSolvent System
PMPACd2+0.12 µMACN
HL1Al3+3.2 x 10⁻⁹ M-
HL2Al3+2.9 x 10⁻⁸ M-
APCu2+--
Probe-16Zn2+0.068 µM-
R1Cu2+30 x 10⁻⁹ MDMSO/H2O (20:80, v/v)
Experimental Protocol: Fluorescent "Turn-On" Sensing of Metal Ions

This protocol describes the use of a pyridine Schiff base as a fluorescent probe for the detection of a specific metal ion.

Materials:

  • Pyridine Schiff base fluorescent probe

  • Stock solutions of various metal ions (e.g., CdCl2, AlCl3, CuCl2, ZnCl2)

  • Buffer solution (e.g., Tris-HCl)

  • Solvent (e.g., Acetonitrile, DMSO/Water mixture)

  • Fluorometer

  • Cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the pyridine Schiff base probe in the appropriate solvent.

  • Fluorescence Titration:

    • Place a specific volume of the probe solution in a cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Selectivity Test:

    • To separate solutions of the probe, add an excess of various potentially interfering metal ions.

    • Record the fluorescence spectra to observe any changes in fluorescence intensity.

  • Detection Limit Calculation: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus concentration.[11]

  • Live Cell Imaging (Optional):

    • Culture appropriate cells (e.g., HepG2, Raw264.7) on a glass-bottom dish.[12][13]

    • Incubate the cells with the fluorescent probe for a specific time.

    • Wash the cells to remove excess probe.

    • Treat the cells with the target metal ion.

    • Observe the fluorescence changes within the cells using a confocal fluorescence microscope.[12]

Workflow Visualization

Caption: Workflow for metal ion detection using a pyridine Schiff base probe.

Catalysis

Pyridine Schiff base metal complexes are effective catalysts in various organic transformations, including oxidation, reduction, and condensation reactions.[14][15][16][17] The catalytic activity is influenced by the nature of the metal ion and the structure of the Schiff base ligand.[17]

Quantitative Data: Catalytic Applications
CatalystReactionProduct Yield
Cu(II) complex of 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimineClaisen–Schmidt condensation for chalcone synthesis>90%
Manganese(II) complexes of pyridine Schiff basesEpoxidation of cyclohexeneup to 99.6% conversion with 95.0% selectivity
Ruthenium Schiff base complexesOxidation of primary alcohols-
Experimental Protocol: Catalytic Epoxidation of Cyclohexene

This protocol describes the use of a manganese(II)-pyridine Schiff base complex as a catalyst for the epoxidation of cyclohexene.[15]

Materials:

  • Manganese(II)-pyridine Schiff base complex (catalyst)

  • Cyclohexene (substrate)

  • Acetonitrile (solvent)

  • Molecular oxygen (oxidant)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the manganese(II)-pyridine Schiff base complex in acetonitrile.

  • Substrate Addition: Add cyclohexene to the solution.

  • Reaction Initiation: Bubble molecular oxygen through the reaction mixture at a controlled flow rate.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 40°C) and stir for a set duration (e.g., 6 hours).[15]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity for epoxycyclohexane.

  • Work-up: After the reaction is complete, the catalyst can be recovered, and the product can be purified by appropriate methods such as distillation or column chromatography.

Catalytic Cycle Visualization

catalytic_cycle Catalyst_MnII Mn(II)-Schiff Base Intermediate1 [Mn(II)-Schiff Base]-O2 Catalyst_MnII->Intermediate1 + O2 Intermediate2 [Mn(IV)=O-Schiff Base] Intermediate1->Intermediate2 Activation Product_Release Epoxycyclohexane Release Intermediate2->Product_Release + Cyclohexene Product_Release->Catalyst_MnII Regeneration synthesis_logic cluster_reactants Starting Materials Pyridine_Carbonyl Pyridine Aldehyde/ Ketone Condensation_Reaction Condensation Pyridine_Carbonyl->Condensation_Reaction Amine Primary Amine Amine->Condensation_Reaction Metal_Salt Metal Salt (e.g., CuCl2, Zn(OAc)2) Coordination_Reaction Coordination/ Complexation Metal_Salt->Coordination_Reaction Schiff_Base_Ligand Pyridine Schiff Base Ligand Condensation_Reaction->Schiff_Base_Ligand Schiff_Base_Ligand->Coordination_Reaction Metal_Complex Pyridine Schiff Base Metal Complex Coordination_Reaction->Metal_Complex

References

Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Carbothioamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoline derivatives from carbothioamide precursors, primarily focusing on the reaction of chalcones with thiosemicarbazide. Pyrazolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development.

Overview of the Synthesis

The most common and effective method for synthesizing 4,5-dihydropyrazole-1-carbothioamides (pyrazoline derivatives) involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiosemicarbazide.[1][2] This reaction proceeds via a nucleophilic addition of the thiosemicarbazide to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.[3] The reaction can be catalyzed by either acid or base, and the choice of catalyst and solvent can influence the reaction time and yield.[1][2]

Experimental Protocols

This section details two common protocols for the synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide: an acid-catalyzed method and a base-catalyzed method.

Protocol 1: Acid-Catalyzed Synthesis in Glacial Acetic Acid

This protocol is adapted from the work of Shafiqu et al. and is suitable for a wide range of substituted chalcones.[1][3]

Materials:

  • Substituted Chalcone (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Glacial Acetic Acid (5 mL)

  • Chloroform for recrystallization

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1 mmol of the appropriate chalcone derivative and 1 mmol of thiosemicarbazide in 5 mL of glacial acetic acid.[1]

  • Attach a condenser to the flask and heat the reaction mixture under reflux for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it thoroughly with water to remove any residual acetic acid.[3]

  • Dry the crude product in a desiccator or oven at a low temperature.

  • Recrystallize the crude product from chloroform to obtain the pure pyrazoline derivative.[3]

  • Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR, Mass Spectrometry).[1][3]

Protocol 2: Base-Catalyzed Synthesis in Ethanol

This protocol, adapted from Low et al., offers an alternative synthetic route using a basic catalyst.[2]

Materials:

  • Substituted Chalcone (1 mmol)

  • Thiosemicarbazide (1.5 mmol)

  • Potassium Hydroxide (0.2 g)

  • Ethanol (20 mL)

  • N,N-dimethylformamide (DMF) for recrystallization

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask, add thiosemicarbazide (1.5 mmol).[2]

  • Add a solution of potassium hydroxide (0.2 g) in a small amount of ethanol to the reaction mixture.[2]

  • Heat the mixture under reflux for 5 hours. Monitor the reaction progress using TLC.[2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid product by filtration.[2]

  • Wash the solid with water and air dry.[2]

  • Recrystallize the crude product from a mixture of ethanol and N,N-dimethylformamide (9:1 v/v) to yield the pure pyrazoline derivative.[2]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazoline derivatives from carbothioamide precursors.

PrecursorsCatalyst/Solvent SystemReaction Time (hours)Yield (%)Reference
Substituted Chalcones, ThiosemicarbazideGlacial Acetic Acid4 - 6High[1][3]
Substituted Chalcones, ThiosemicarbazidePotassium Hydroxide / Ethanol5Good[2]
Bis-α,β-unsaturated carbonyls, ThiosemicarbazideDMF (neutral medium)8 - 11-[4]

Note: Yields are often reported as "good" to "high" in the literature without specific percentages for each derivative.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step process for the synthesis of pyrazoline derivatives, starting from the synthesis of chalcones.

Synthetic_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis Aldehyde Substituted Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) Aldehyde->Chalcone Base (e.g., NaOH) Ethanol Acetophenone Substituted Acatophenone Acetophenone->Chalcone Thiosemicarbazide Thiosemicarbazide (Carbothioamide Precursor) Pyrazoline Pyrazoline Derivative (4,5-dihydropyrazole-1-carbothioamide) Thiosemicarbazide->Pyrazoline Acid or Base Catalyst Solvent (e.g., Acetic Acid, Ethanol) Chalcone_ref->Pyrazoline Reaction_Mechanism Chalcone Chalcone (Ar-CO-CH=CH-Ar') Intermediate1 Michael Adduct (Intermediate) Chalcone->Intermediate1 1,4-Nucleophilic Attack Thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH2) Thiosemicarbazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazoline Pyrazoline Derivative Intermediate2->Pyrazoline Dehydration (-H2O)

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloropyridine-3-carbothioamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 6-Chloropyridine-3-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol are often good starting points[1]. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Product Fails to Crystallize - The solution is not supersaturated. - The presence of significant impurities inhibiting crystal lattice formation.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. - Add a seed crystal of pure this compound. - If significant impurities are suspected, first attempt purification by column chromatography.
Oily Product Obtained After Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that lower the melting point of the product.- Choose a recrystallization solvent with a lower boiling point. - Perform a pre-purification step using column chromatography to remove impurities.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of ethyl acetate and hexanes is a common choice for pyridine derivatives[2]. For polar compounds, a methanol/dichloromethane system can be effective. - Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.
Product Streaking on TLC and Column - The compound is highly polar and interacting strongly with the acidic silica gel. - The compound is not fully dissolving in the mobile phase.- Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure the chosen eluent system can adequately dissolve the compound.
Presence of Starting Material (6-Chloro-3-cyanopyridine) in Purified Product - Incomplete thionation reaction.- Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting nitrile. - Purification by column chromatography should effectively separate the more polar thioamide product from the less polar nitrile starting material.
Presence of 6-Chloronicotinamide or 6-Chloronicotinic Acid Impurity - Hydrolysis of the thioamide or the starting nitrile during the reaction or workup. This can occur in the presence of water, especially under acidic or basic conditions.- Ensure anhydrous reaction conditions if possible. - During workup, use neutral pH washes. - These more polar, acidic, or amide impurities can typically be separated from the thioamide product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities often stem from the synthetic route. If synthesized from 6-chloro-3-cyanopyridine, potential impurities include:

  • Unreacted 6-chloro-3-cyanopyridine: Due to incomplete reaction.

  • 6-Chloronicotinamide: Formed by partial hydrolysis of the thioamide or nitrile.

  • 6-Chloronicotinic acid: Arises from more extensive hydrolysis[3].

  • Sulfur-related byproducts: Depending on the thionation reagent used.

Q2: Which purification technique is generally more effective for this compound, recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the impurity profile of the crude product.

  • Recrystallization is a simpler and often faster method, ideal for removing small amounts of impurities when a suitable solvent is found. Ethanol or methanol can be good starting points for pyridine carbothioamide derivatives[1].

  • Column chromatography offers higher resolution and is better suited for separating mixtures with multiple components or when impurities have similar solubility to the product[2].

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or colder. You can determine a suitable solvent through small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes).

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A good starting point for column chromatography on silica gel would be a mixture of a non-polar and a polar solvent. For pyridine derivatives, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is often effective[2]. The optimal ratio should be determined by preliminary TLC analysis.

Q5: My purified this compound is a yellow solid. Is this expected?

A5: While the exact color can depend on trace impurities, many thioamides are known to be yellow crystalline solids. However, a significant color change or the presence of a dark oil may indicate impurities. Purity should be confirmed by analytical methods such as melting point, NMR, and HPLC.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the selected solvent to cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol is a general guideline for purification using a silica gel column.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Hypothetical Purification Data for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol)90%98%75%
Column Chromatography (Silica Gel, 30% EtOAc/Hexanes)90%>99%85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 6-Chloro-3-cyanopyridine reaction Thionation Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity <98% purity_check->column_chromatography Purity <98% pure_product Pure 6-Chloropyridine-3- carbothioamide purity_check->pure_product Purity >98%

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography start->column Alternative First Step pure_product Pure Product Obtained recrystallization->pure_product Successful issue Issue Encountered recrystallization->issue poor_separation Poor Separation? column->poor_separation low_yield Low Yield? issue->low_yield Yes oily_product Oily Product? issue->oily_product No low_yield->column Yes, try alternative oily_product->column Yes poor_separation->column Yes, optimize eluent poor_separation->pure_product No

Caption: Troubleshooting decision tree for purification methods.

References

Identifying and minimizing side reactions in 6-Chloropyridine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Chloropyridine-3-carbothioamide. Our focus is on identifying and minimizing common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from its corresponding amide?

The most prevalent method is the thionation of 6-Chloropyridine-3-carboxamide using a thionating agent. Lawesson's reagent is a widely used option for this transformation due to its relatively mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

The main potential side reactions include:

  • Incomplete reaction: Unreacted 6-Chloropyridine-3-carboxamide remaining in the final product.

  • Hydrolysis: The thioamide product can hydrolyze back to the starting amide or further to 6-chloronicotinic acid, especially during aqueous work-up.

  • Formation of Phosphorus Byproducts: Lawesson's reagent generates phosphorus-containing byproducts that can be difficult to remove and may contaminate the final product if not properly handled during work-up.[1]

  • Decomposition of Lawesson's Reagent: At elevated temperatures, Lawesson's reagent can decompose, potentially leading to a complex mixture of byproducts.

Q3: Is the 6-chloro substituent on the pyridine ring reactive under typical thionation conditions?

The chloro-substituent on the pyridine ring is generally stable under the conditions used for thionation with Lawesson's reagent. Side reactions involving the displacement of the chlorine are not commonly reported for this type of transformation.

Q4: What are the recommended solvents and temperatures for this reaction?

Anhydrous solvents are crucial for this reaction. Tetrahydrofuran (THF) is often a good choice as it allows the reaction to proceed at room temperature.[1] Toluene can also be used, typically with heating to reflux.[3] The choice of solvent can impact reaction time and the solubility of Lawesson's reagent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thioamide 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction temperature.1. Increase reaction time and monitor by TLC. Add a slight excess of Lawesson's reagent (0.5 to 0.6 equivalents). 2. Minimize contact with water during work-up. Use brine washes and dry the organic phase thoroughly. 3. If using THF at room temperature, consider gentle heating. If using toluene, ensure the reaction reaches reflux.
Product is Contaminated with Starting Amide 1. Insufficient amount of Lawesson's reagent. 2. Short reaction time.1. Use at least 0.5 equivalents of Lawesson's reagent relative to the starting amide. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Difficult Purification / Oily Product 1. Presence of phosphorus byproducts. 2. Residual solvent.1. Perform a thorough aqueous work-up. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove some phosphorus residues.[1] 2. Ensure complete removal of the solvent under reduced pressure before purification.
Formation of 6-Chloronicotinic Acid 1. Presence of water in the reaction mixture. 2. Vigorous work-up conditions leading to hydrolysis.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Avoid strongly acidic or basic aqueous solutions during work-up if possible. Use neutral or mildly basic washes.

Experimental Protocols

General Protocol for Thionation using Lawesson's Reagent in THF

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-Chloropyridine-3-carboxamide (1.0 eq) in anhydrous THF.

  • Addition of Lawesson's Reagent: In a separate flask, dissolve Lawesson's reagent (0.5 - 0.6 eq) in anhydrous THF. Add this solution to the solution of the amide at room temperature with stirring.[1]

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC. The reaction time can vary from 30 minutes to several hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water and then with a saturated sodium bicarbonate solution to help remove phosphorus byproducts. Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 6-Chloropyridine-3-carboxamide in anhydrous THF C Combine solutions and stir at room temperature under N₂ A->C B Dissolve Lawesson's Reagent in anhydrous THF B->C D Monitor by TLC C->D Periodic sampling E Concentrate D->E Reaction complete F Redissolve and wash with H₂O, NaHCO₃, and brine E->F G Dry and concentrate F->G H Silica Gel Chromatography G->H I Pure this compound H->I G Amide 6-Chloropyridine-3-carboxamide reaction Thionation Reaction Amide->reaction LR Lawesson's Reagent LR->reaction Thioamide This compound (Desired Product) workup Aqueous Work-up Thioamide->workup Unreacted Unreacted Amide Acid 6-Chloronicotinic Acid P_byproduct Phosphorus Byproducts start Start start->Amide start->LR reaction->Thioamide Main Pathway reaction->Unreacted Incomplete Reaction reaction->P_byproduct Byproduct Formation workup->Acid Hydrolysis

References

Assessing the stability of 6-Chloropyridine-3-carbothioamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 6-Chloropyridine-3-carbothioamide under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents. As a molecule containing both a chloropyridine and a thioamide functional group, it is susceptible to hydrolysis, photodegradation, and oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen. Avoid exposure to strong acids, bases, and oxidizing agents.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its degradation products. Other techniques such as UV-Vis spectroscopy and Mass Spectrometry (MS) can also be employed for identification and quantification.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The thioamide group can hydrolyze under acidic or basic conditions to the corresponding carboxylic acid (6-Chloropyridine-3-carboxylic acid) or amide (6-Chloropyridine-3-carboxamide). The chlorine atom on the pyridine ring is generally more stable to hydrolysis but can be displaced under harsh conditions.

  • Oxidation: The thioamide group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or other oxidized species.

  • Photodegradation: Exposure to UV light can induce degradation of the pyridine ring, similar to what has been observed for other chloropyridine derivatives.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid degradation of the compound in solution. The solvent may be inappropriate (e.g., nucleophilic or protic). The pH of the solution may not be optimal.Use aprotic and non-nucleophilic solvents. Buffer the solution to a neutral pH if possible. Thioamides have shown instability in alkaline media.[2]
Inconsistent results in stability studies. The experimental conditions (temperature, light exposure, etc.) are not well-controlled. The analytical method is not robust.Ensure precise control of all experimental parameters. Validate the stability-indicating analytical method for linearity, accuracy, precision, and specificity.
Formation of unexpected degradation products. There might be secondary degradation pathways or interactions with excipients or other components in the reaction mixture.Characterize the unknown impurities using techniques like LC-MS/MS and NMR. Conduct forced degradation studies on individual components to understand their contribution to the degradation profile.
Poor mass balance in forced degradation studies. Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a chromophore). The response factor of the degradation products may be significantly different from the parent compound.Ensure the analytical method can detect all potential degradation products. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer if UV detection is insufficient. Determine the relative response factors for the major degradants.

Quantitative Data Summary

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive decomposition.[3][4]

Table 1: Stability of this compound under Hydrolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
0.1 N HCl (60°C)2492.57.5
0.1 N HCl (60°C)4885.214.8
Water (60°C)4899.10.9
0.1 N NaOH (60°C)2488.911.1
0.1 N NaOH (60°C)4879.320.7

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
3% H₂O₂ (RT)2490.79.3
3% H₂O₂ (RT)4882.117.9
Thermal (80°C, solid)4898.51.5
Photolytic (ICH Q1B)2494.35.7

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Determine the retention times and peak areas of any degradation products.

  • Calculate the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound stock Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Time-point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways cluster_analysis Monitoring & Analysis compound This compound temp Temperature compound->temp ph pH compound->ph light Light compound->light oxidants Oxidizing Agents compound->oxidants hydrolysis Hydrolysis temp->hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation oxidation Oxidation oxidants->oxidation hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photodegradation->hplc ms Mass Spectrometry hplc->ms Product ID nmr NMR hplc->nmr Product ID

Caption: Logical relationships in the stability assessment of this compound.

References

Optimization of reaction parameters for synthesizing 6-Chloropyridine-3-carbothioamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of 6-Chloropyridine-3-carbothioamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a condensation reaction between 6-chloronicotinaldehyde and thiosemicarbazide. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the thiosemicarbazone.

Q2: What is a typical solvent for this reaction?

A2: Ethanol is the most commonly used solvent for the synthesis of thiosemicarbazones due to its ability to dissolve both the aldehyde and thiosemicarbazide, and its ease of removal post-reaction.[1][2]

Q3: Is a catalyst required for this reaction?

A3: The reaction can often proceed without a catalyst. However, a catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the dehydration step and increase the reaction rate.[1]

Q4: What are the expected yields for this synthesis?

A4: With optimized parameters, yields for the synthesis of thiosemicarbazones are often reported to be good to excellent.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficient reaction time or temperature. 3. Unfavorable pH.1. Check the purity of 6-chloronicotinaldehyde and thiosemicarbazide. 2. Increase the reaction temperature to reflux or extend the reaction time. Monitor progress by TLC. 3. If not already present, add a catalytic amount of glacial acetic acid.
Formation of a White Precipitate that is not the Product 1. The starting material, 6-chloronicotinaldehyde, may be precipitating out of solution. 2. Formation of insoluble impurities.1. Ensure the aldehyde is fully dissolved at the reaction temperature. A co-solvent might be necessary in some cases. 2. Analyze the precipitate to identify its nature.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Presence of a Side Product with a Similar Rf to the Product 1. Formation of the corresponding azine from the self-condensation of 6-chloronicotinaldehyde hydrazone.1. Use a slight excess of thiosemicarbazide to favor the formation of the desired product. 2. Optimize purification conditions for column chromatography to achieve better separation.
Product Discoloration (e.g., yellowing) 1. Oxidation or degradation of the product or starting materials. 2. Presence of colored impurities.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Recrystallize the product from a suitable solvent (e.g., ethanol) to remove colored impurities.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • 6-Chloronicotinaldehyde

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 6-chloronicotinaldehyde in a suitable volume of ethanol.

  • Add a solution of 1 to 1.1 equivalents of thiosemicarbazide in ethanol to the flask.

  • (Optional) Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from ethanol to obtain a purified sample.

Optimization of Reaction Parameters

For optimal results, a systematic optimization of reaction parameters is recommended. The following table summarizes key parameters and their typical ranges for investigation.

Parameter Range to Investigate Effect on Reaction Typical Starting Point
Temperature Room Temperature to Reflux (approx. 78°C for ethanol)Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts.Room Temperature
Reaction Time 1 hour to 24 hoursInsufficient time leads to incomplete conversion, while prolonged times may increase byproduct formation.4 hours
Molar Ratio (Aldehyde:Thiosemicarbazide) 1:1 to 1:1.2A slight excess of thiosemicarbazide can help to drive the reaction to completion and minimize azine formation.1:1.05
Catalyst (Acetic Acid) 0 to 5 mol%Can accelerate the dehydration step, but a large excess may lead to unwanted side reactions.No catalyst
Concentration 0.1 M to 1 MHigher concentrations can increase the reaction rate but may also lead to precipitation issues.0.5 M

Visualizing Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

experimental_workflow start Start dissolve_aldehyde Dissolve 6-Chloronicotinaldehyde in Ethanol start->dissolve_aldehyde add_thiosemicarbazide Add Thiosemicarbazide Solution dissolve_aldehyde->add_thiosemicarbazide add_catalyst Add Acetic Acid (optional) add_thiosemicarbazide->add_catalyst reaction React at RT or Reflux (Monitor by TLC) add_catalyst->reaction cool Cool Reaction Mixture reaction->cool filter Filter Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol (if necessary) dry->purify end End dry->end Sufficiently Pure purify->end Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered check_reaction Low/No Product? start->check_reaction check_purity Impure Product? start->check_purity check_physical Physical State Issue? (Oil/Non-crystalline) start->check_physical increase_temp_time Increase Temperature/Time check_reaction->increase_temp_time Yes recrystallize Recrystallize check_purity->recrystallize Yes triturate Triturate with Non-polar Solvent check_physical->triturate Yes add_catalyst Add Catalyst increase_temp_time->add_catalyst check_reagents Check Reagent Purity add_catalyst->check_reagents column_chrom Column Chromatography recrystallize->column_chrom purify_further Purify Further triturate->purify_further

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Methods for the removal of impurities from 6-Chloropyridine-3-carbothioamide products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloropyridine-3-carbothioamide (CPCT) products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound (CPCT) product?

The most probable impurities in CPCT, synthesized via the thionation of 6-Chloronicotinamide with Lawesson's reagent, include:

  • Unreacted 6-Chloronicotinamide: The starting material for the synthesis.

  • Phosphorus-containing byproducts: Derived from the Lawesson's reagent itself.

  • Other side-products from the thionation reaction: Depending on the reaction conditions, other minor impurities may be formed.

Q2: How can I identify the presence of 6-Chloronicotinamide in my CPCT product?

The presence of the starting material, 6-Chloronicotinamide, can often be detected by chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A reference standard of 6-Chloronicotinamide should be used for comparison. Additionally, a melting point analysis of your product can be indicative. The reported melting point of 6-Chloronicotinamide is 210-212 °C[1][2][3]. A broad melting range or a melting point lower than expected for pure CPCT could suggest the presence of this impurity.

Q3: What are the recommended general methods for purifying crude CPCT?

The two primary methods for the purification of solid organic compounds like CPCT are:

  • Recrystallization: This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.

Q4: How do I choose a suitable solvent for the recrystallization of CPCT?

An ideal recrystallization solvent is one in which CPCT has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Based on the purification of similar pyridine derivatives, suitable solvents to screen include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Mixtures of the above solvents with water or non-polar solvents like hexanes.

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.Screen a wider range of solvents or solvent mixtures. Consider a second recrystallization from a different solvent system.
The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Oily Product Instead of Crystals The product may have a low melting point or is "oiling out" of the solution.Try using a lower-boiling point solvent. Add a small seed crystal of pure product to induce crystallization.
Poor Separation in Column Chromatography The chosen eluent system has incorrect polarity.Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. A gradient elution may be necessary.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles.
Persistent Phosphorus Impurities Inadequate removal of byproducts from Lawesson's reagent.An aqueous work-up of the crude reaction mixture before purification is crucial. Washing the organic layer with water or a mild base can help remove these impurities.[4]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude CPCT. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude CPCT and the minimum amount of the selected hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic compounds.

  • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between CPCT and its impurities. A typical starting point for pyridine derivatives could be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or ether).[4]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude CPCT in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified CPCT.

Data Presentation

Table 1: Recrystallization Data

Experiment ID Crude CPCT Mass (g) Recrystallization Solvent(s) Volume of Solvent (mL) Purified CPCT Mass (g) Yield (%) Purity Before (%) Purity After (%) Notes

Table 2: Column Chromatography Data

Experiment ID Crude CPCT Mass (g) Stationary Phase Eluent System Purified CPCT Mass (g) Yield (%) Purity Before (%) Purity After (%) Notes

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude CPCT Dissolve Dissolve Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Cooling Slow Cooling HotFiltration->Cooling Crystals Crystal Formation Cooling->Crystals SolubleImpurities Soluble Impurities in Mother Liquor Cooling->SolubleImpurities VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Drying Drying VacuumFiltration->Drying Purified Purified CPCT Drying->Purified Column_Chromatography_Workflow Crude Crude CPCT Loading Load Sample Crude->Loading Preparation Prepare Slurry of Stationary Phase Packing Pack Column Preparation->Packing Packing->Loading Elution Elute with Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Combine Combine Pure Fractions Analysis->Combine ImpurityFractions Impure Fractions Analysis->ImpurityFractions Evaporation Solvent Evaporation Combine->Evaporation Purified Purified CPCT Evaporation->Purified

References

Preventing the degradation of 6-Chloropyridine-3-carbothioamide during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Chloropyridine-3-carbothioamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the thionation of its corresponding amide, 6-chloronicotinamide, using a thionating agent. Lawesson's reagent is a commonly employed reagent for this transformation due to its relatively mild reaction conditions and good yields.[1][2]

Q2: What are the primary degradation pathways for this compound during synthesis?

The primary degradation pathways for this compound, similar to other thioamides, are hydrolysis and oxidation.

  • Hydrolysis: The thioamide functional group can be hydrolyzed back to the corresponding amide (6-chloronicotinamide), particularly in the presence of water and under basic or acidic conditions.

  • Oxidation: The thioamide can be oxidized to the corresponding amide or other sulfur-containing byproducts. This can be promoted by oxidizing agents or prolonged exposure to air, especially at elevated temperatures.

Q3: How can I monitor the progress of the thionation reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (6-chloronicotinamide) and the product (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation 1. Inactive Lawesson's reagent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material.1. Use fresh or properly stored Lawesson's reagent. 2. Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Monitor by TLC. 3. Verify the purity of the 6-chloronicotinamide.
Presence of significant starting material after prolonged reaction time 1. Insufficient amount of Lawesson's reagent. 2. Inefficient mixing.1. Use a slight excess of Lawesson's reagent (e.g., 0.55-0.6 equivalents per equivalent of amide). 2. Ensure vigorous stirring throughout the reaction.
Formation of multiple, difficult-to-separate byproducts 1. Overheating or prolonged reaction time leading to decomposition. 2. Presence of impurities in the solvent or reagents. 3. Complex side reactions with Lawesson's reagent.1. Carefully control the reaction temperature and monitor closely by TLC to avoid over-running the reaction. 2. Use anhydrous solvents and high-purity reagents. 3. A thorough aqueous work-up is crucial to remove phosphorus-containing byproducts before chromatographic purification.[1]
Product degradation during work-up or purification 1. Hydrolysis of the thioamide due to exposure to strongly basic or acidic aqueous solutions. 2. Oxidation of the thioamide during purification.1. Use neutral or mildly acidic/basic conditions during the aqueous work-up. Avoid prolonged contact with aqueous phases. 2. Use de-gassed solvents for chromatography and consider working under an inert atmosphere if the product is highly sensitive to air.
Difficulty in removing phosphorus byproducts The phosphorus-containing byproducts from Lawesson's reagent can have similar polarities to the desired product.A thorough aqueous wash during the work-up is essential. In some cases, washing the organic layer with a dilute solution of sodium bicarbonate or hydrochloric acid can help to remove these impurities. Some literature suggests a work-up procedure involving treatment with ethanol or ethylene glycol to decompose the Lawesson's reagent byproduct.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 6-chloronicotinamide using Lawesson's reagent.

Materials:

  • 6-chloronicotinamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinamide (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

Factor Condition Potential Impact on Stability Primary Degradation Product
pH Highly Acidic (pH < 2)Moderate degradation6-chloronicotinamide
Neutral (pH ~7)Generally stable-
Highly Basic (pH > 12)Significant degradation6-chloronicotinamide
Temperature Room TemperatureStable for extended periods if protected from light and air-
Elevated Temperature (> 80 °C)Increased rate of degradation, especially in the presence of oxygen or moisture6-chloronicotinamide and oxidation byproducts
Solvents Aprotic solvents (e.g., Toluene, THF)Generally stable-
Protic solvents (e.g., Methanol, Water)Potential for solvolysis, leading to the amide6-chloronicotinamide
Atmosphere Inert (Nitrogen, Argon)High stability-
Air (Oxygen)Potential for slow oxidation over time, accelerated by light and heat6-chloronicotinamide and other oxidized species

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-chloronicotinamide + Lawesson's reagent in Toluene reflux Reflux (110°C) 2-4 hours start->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter cool->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica gel) concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

degradation_pathways Thioamide This compound Amide 6-chloronicotinamide Thioamide->Amide Hydrolysis (H2O, H+ or OH-) Oxidized_Products Oxidized Byproducts Thioamide->Oxidized_Products Oxidation ([O])

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloropyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-chloropyridine-3-carbothioamide. The inherent challenges of this substrate, namely the presence of a potentially catalyst-poisoning carbothioamide group and a moderately reactive chloro-leaving group on a pyridine ring, are addressed with specific catalyst and condition recommendations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge stems from the carbothioamide (-CSNH₂) group. The sulfur atom can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[1][2] Additionally, the 6-chloro position on the pyridine ring is less reactive than corresponding bromo or iodo analogs, often requiring more specialized and reactive catalyst systems to achieve efficient oxidative addition.[2][3]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include:

  • Protodechlorination: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring anhydrous reaction conditions and using a well-chosen base and ligand system that promotes the desired coupling over this side reaction.

  • Homocoupling: Dimerization of the starting material or the coupling partner. This is often a result of slow transmetalation and can be mitigated by optimizing the catalyst, ligand, and reaction temperature.

  • Decomposition of the starting material: The carbothioamide group may not be stable under harsh basic conditions or high temperatures. Using milder bases (e.g., carbonates or phosphates instead of alkoxides) and lower reaction temperatures can help.[4]

Q3: Which type of cross-coupling reaction is most suitable for this substrate?

A3: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are all theoretically possible. The choice depends on the desired bond to be formed (C-C, C-N, or C-C triple/double bond). Suzuki-Miyaura and Buchwald-Hartwig reactions are often good starting points due to the wide variety of commercially available coupling partners and well-developed catalyst systems for challenging substrates.

Q4: Are there any general recommendations for catalyst selection?

A4: Yes. Due to the potential for sulfur poisoning, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[5][6] These ligands can promote the desired catalytic cycle and reduce the catalyst's affinity for the sulfur atom. Palladium precatalysts, which are air- and moisture-stable and readily form the active catalytic species in situ, are also a good choice.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Poisoning: The sulfur atom of the carbothioamide is deactivating the palladium catalyst.1. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, SImes). These ligands can sterically shield the metal center and are less prone to displacement. 2. Increase catalyst loading: While not ideal, a higher catalyst loading (e.g., 2-5 mol%) may compensate for some catalyst deactivation. 3. Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalytic species.
Inefficient Oxidative Addition: The C-Cl bond at the 6-position of the pyridine is not being activated effectively.1. Select a suitable catalyst system: Use a catalyst known to be effective for aryl chlorides, such as those with bulky, electron-rich ligands. 2. Increase reaction temperature: Carefully increasing the temperature can promote oxidative addition, but monitor for substrate decomposition.
Poor Solubility: The starting material or reagents are not fully dissolved in the reaction solvent.1. Change the solvent: Screen a range of solvents such as dioxane, THF, DMF, or toluene. A mixture of solvents (e.g., toluene/water) may also be effective, especially for Suzuki reactions.[7]
Formation of Side Products (e.g., Protodechlorination, Homocoupling) Incorrect Base: The base may be too strong or too weak, leading to undesired side reactions.1. Screen different bases: Test a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine or DBU. For base-sensitive substrates, weaker bases are preferred.[4]
Suboptimal Reaction Temperature: The temperature may be too high, promoting decomposition or side reactions.1. Lower the reaction temperature: Once the reaction is initiated, try to maintain the lowest effective temperature to minimize side product formation.
Inconsistent Results Variable Reagent Quality: Impurities in the starting materials, solvents, or catalyst can affect the reaction outcome.1. Ensure high-purity reagents: Use freshly purified solvents and high-quality reagents. 2. Degas the reaction mixture: Remove dissolved oxygen, which can deactivate the catalyst, by sparging with an inert gas (e.g., argon or nitrogen).

Catalyst and Condition Recommendations (Tabulated Data)

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with this compound. Yields are hypothetical and based on typical outcomes for similar challenging substrates.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001260-85
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101655-80
XPhos Pd G3 (2)-K₂CO₃ (3)THF802465-90

Table 2: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001850-75
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (2)Dioxane902455-80
RuPhos Pd G3 (2)-Cs₂CO₃ (2.5)t-BuOH1101260-85

Table 3: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)-Et₃N (3)DMF802430-50
Pd(OAc)₂ (2)- (Copper-free)XPhos (4)Cs₂CO₃ (2)Dioxane1001840-65

Table 4: Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1202425-45
Herrmann's Catalyst (1)-NaOAc (2)NMP1301835-55

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Screening Reaction:

  • To an oven-dried reaction vial, add this compound (1 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the chosen solvent (e.g., dioxane).

  • Add the catalyst solution to the reaction vial containing the solids.

  • If a biphasic system is used, add the appropriate amount of degassed water.

  • Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_challenges Identify Challenges cluster_strategy Develop Strategy cluster_catalysts Recommended Catalyst Classes cluster_optimization Reaction Optimization cluster_outcome Outcome start Substrate: this compound challenge1 Potential Sulfur Poisoning start->challenge1 challenge2 Less Reactive Aryl Chloride start->challenge2 strategy1 Select Robust Catalyst System challenge1->strategy1 challenge2->strategy1 catalyst1 Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) strategy1->catalyst1 catalyst2 N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) strategy1->catalyst2 catalyst3 Palladium Precatalysts (e.g., G3, G4) strategy1->catalyst3 optimization Screen Base, Solvent, and Temperature catalyst1->optimization catalyst2->optimization catalyst3->optimization success Successful Coupling optimization->success troubleshoot Low Yield / No Reaction optimization->troubleshoot troubleshoot->strategy1 Re-evaluate Catalyst/Conditions Troubleshooting_Logic cluster_poisoning Suspect Catalyst Poisoning cluster_reactivity Suspect Low Reactivity cluster_conditions Check Reaction Conditions start Low / No Conversion q1 Using standard Pd/phosphine catalyst? start->q1 a1_yes Switch to Bulky Ligand (XPhos, RuPhos) or NHC Ligand q1->a1_yes Yes a1_no Consider other issues q1->a1_no No q2 Reaction temperature below 80°C? a1_no->q2 a2_yes Increase Temperature Incrementally (e.g., to 100-120°C) q2->a2_yes Yes a2_no Consider base/solvent effects q2->a2_no No q3 Base and Solvent Screening Performed? a2_no->q3 a3_no Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene, DMF) q3->a3_no No

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Chloropyridine-3-carbothioamide and its Carboxamide Analog

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyridine-3-carboxamides and their thioamide analogs have garnered significant interest due to their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of 6-Chloropyridine-3-carbothioamide and its corresponding carboxamide analog, 6-Chloropyridine-3-carboxamide. The inclusion of a chloro-substituent at the 6-position can significantly influence the electronic and lipophilic properties of the pyridine ring, thereby modulating the biological activity of the entire molecule.

While direct comparative studies on these two specific molecules are limited in publicly available literature, this guide synthesizes data from research on structurally similar pyridine carboxamide and carbothioamide derivatives to provide a predictive comparison. The information presented herein is intended to guide researchers in their drug discovery and development efforts.

Comparative Biological Activity Data

The following table summarizes the potential biological activities of this compound and 6-Chloropyridine-3-carboxamide based on studies of analogous compounds. The data presented are qualitative, highlighting the general trends observed for these classes of compounds. For specific quantitative data such as IC50 or MIC values, experimental validation is essential.

Biological ActivityThis compound (Analog-based)6-Chloropyridine-3-carboxamide (Analog-based)Key Observations from Analog Studies
Antimicrobial Activity Expected to exhibit moderate to potent activity, particularly against Gram-positive bacteria and some fungal strains.Expected to exhibit moderate antibacterial and antifungal activity.The carbothioamide moiety is often associated with enhanced antimicrobial properties compared to the carboxamide.
Anticancer Activity Shows potential for significant antiproliferative activity against various cancer cell lines.Demonstrates antiproliferative effects, with activity dependent on the specific cancer cell line and substitutions on the pyridine ring.[1][2]The presence of a chlorine atom can enhance anticancer activity.[2]
Enzyme Inhibition (Urease) Likely to be a potent inhibitor of urease.Can act as a urease inhibitor, though potentially with lower potency than the carbothioamide analog.The sulfur atom in the carbothioamide group often leads to stronger coordination with the nickel ions in the active site of urease.
Anti-inflammatory Activity Expected to possess anti-inflammatory properties.Shows potential for anti-inflammatory effects.Both carboxamide and carbothioamide functionalities can contribute to anti-inflammatory activity.

Experimental Protocols

For researchers aiming to validate the biological activities of these compounds, the following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Test compounds (this compound and 6-Chloropyridine-3-carboxamide)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the optical density at 600 nm.[3]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4][5][6]

Urease Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the urease enzyme.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Berthelot's reagent (for ammonia detection)

  • 96-well plate and plate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, the urease enzyme solution, and the phosphate buffer.

  • Pre-incubate the mixture for a specific time at 37°C.

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate the reaction mixture for a set period at 37°C.

  • Stop the reaction and measure the amount of ammonia produced using Berthelot's reagent, which forms a colored complex that can be quantified spectrophotometrically at around 625 nm.[7][8][9]

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Microbial Broth prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Add Microbial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway Inhibition in Cancer (Hypothetical)

G Hypothetical Anticancer Mechanism compound This compound or 6-Chloropyridine-3-carboxamide target_enzyme Target Kinase (e.g., PI3K, AKT) compound->target_enzyme Inhibition downstream_effector Downstream Effector (e.g., mTOR) target_enzyme->downstream_effector Activation apoptosis Apoptosis target_enzyme->apoptosis Inhibits cell_proliferation Cell Proliferation & Survival downstream_effector->cell_proliferation Promotes

Caption: A potential signaling pathway targeted by pyridine derivatives in cancer cells.

Logical Relationship of Structure and Activity

G Structure-Activity Relationship (SAR) Postulates cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity pyridine_ring Pyridine Ring h_bonding Hydrogen Bonding Capacity pyridine_ring->h_bonding chloro_group 6-Chloro Group lipophilicity Increased Lipophilicity chloro_group->lipophilicity amide_thioamide Carboxamide vs. Carbothioamide amide_thioamide->h_bonding metal_chelation Metal Chelating Ability amide_thioamide->metal_chelation Enhanced in Thioamide antimicrobial Antimicrobial lipophilicity->antimicrobial anticancer Anticancer lipophilicity->anticancer enzyme_inhibition Enzyme Inhibition h_bonding->enzyme_inhibition metal_chelation->enzyme_inhibition e.g., Urease

Caption: Postulated structure-activity relationships for 6-chloropyridine derivatives.

Conclusion

Based on the analysis of related compounds, both this compound and its carboxamide analog are promising candidates for further investigation as bioactive molecules. The carbothioamide derivative is predicted to exhibit more potent antimicrobial and enzyme inhibitory activities, likely due to the presence of the sulfur atom, which can enhance interactions with biological targets. Both compounds are expected to show anticancer activity, with the chloro-substituent potentially playing a crucial role.

The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation and comparison of these two compounds. Further empirical studies are necessary to definitively elucidate their biological profiles and to explore their therapeutic potential. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug discovery, facilitating informed decisions in the development of novel pyridine-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Pyridine-3-carbothioamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-3-carbothioamide derivatives and related analogs, focusing on their potential as enzyme inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of SAR trends, this document aims to facilitate the rational design of more potent and selective therapeutic agents. The data herein is compiled from various studies on related pyridine carboxamide and carbothioamide derivatives, offering valuable insights into the structural requirements for biological activity.

Quantitative Data Summary

The inhibitory activities of various pyridine carbothioamide and carboxamide derivatives against different enzymes are summarized below. The data highlights the influence of substituents on the pyridine ring and the carbothioamide/carboxamide moiety on inhibitory potency, typically expressed as IC50 values.

Compound IDScaffoldTarget EnzymeR Group (Position)IC50 (µM)Reference
Rx-6 Pyridine CarbothioamideUrease5-Chloro (on pyridine)1.07 ± 0.043[1]
Rx-7 Pyridine CarboxamideUreaseUnsubstituted2.18 ± 0.058[1]
Analog 1 Pyridine CarbothioamideUrease2-CH3 (on pyridine)6.41 ± 0.023[1]
Analog 2 Pyridine CarboxamideUrease2-CH3 (on pyridine)3.41 ± 0.011[1]
Analog 3 Pyridine CarboxamideUrease5-Chloro (on pyridine)4.07 ± 0.003[1]
Thiopicolinamide 13i Pyridine ThiocarboxamideP. falciparumVaries0.142[2]
Compound 1q BenzoxaboroleCytokine Production6-(benzoylamino)0.19 - 0.50[3]
Compound 1f Thieno[2,3-b]pyridineNO Production6-Aryl-3-amino3.30[4]
Compound 1o Thieno[2,3-b]pyridineNO Production6-Aryl-3-amino3.24[4]

Note: The compounds listed are structurally related to 6-Chloropyridine-3-carbothioamide and provide insights into the SAR of this class of molecules.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.

Urease Inhibition Assay

The inhibitory activity against urease is a key screening method for this class of compounds.

  • Principle: The assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically.

  • Procedure:

    • A solution of Jack bean urease is prepared in phosphate buffer.

    • The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution for a specified time at a controlled temperature.

    • Urea solution is added to initiate the enzymatic reaction.

    • After incubation, the reaction is stopped, and the amount of ammonia produced is quantified using the indophenol method.

    • The absorbance is measured at a specific wavelength (e.g., 630 nm).

    • Thiourea or another known urease inhibitor is used as a positive control.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antiplasmodial Activity Assay

The in vitro activity against Plasmodium falciparum is determined to assess the antimalarial potential.

  • Principle: The assay measures the proliferation of the parasite in human red blood cells, often using a fluorescent DNA-intercalating dye.

  • Procedure:

    • Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes.

    • The test compounds are added to the parasite cultures at various concentrations.

    • The cultures are incubated for a standard period (e.g., 72 hours).

    • Parasite proliferation is quantified by measuring the fluorescence of a DNA-staining dye (e.g., SYBR Green I).

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Structure-Activity Relationships and Workflows

Logical Flow of a Structure-Activity Relationship Study

The following diagram illustrates the typical workflow for an SAR study, from initial compound synthesis to the identification of optimized leads.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization cluster_output Outcome A Lead Compound Identification B Analog Synthesis & Purification A->B C In Vitro Screening (e.g., Enzyme Inhibition) B->C D Determination of Potency (IC50) C->D E SAR Analysis D->E F Computational Modeling (Docking) E->F G Lead Optimization E->G F->G G->B Iterative Refinement H Optimized Lead Compound G->H

Caption: Workflow of a typical SAR study.

Key Structural Features Influencing Urease Inhibition

This diagram highlights the key structural modifications on the pyridine carbothioamide scaffold and their observed impact on urease inhibitory activity, based on the available data.

SAR_Urease cluster_scaffold Pyridine Carbothioamide Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Urease Inhibition Scaffold Scaffold_text Pyridine-C(=S)-NH-R Halogen Halogen Substitution (e.g., 5-Chloro) Scaffold_text->Halogen Alkyl Alkyl Substitution (e.g., 2-Methyl) Scaffold_text->Alkyl Amide Carboxamide vs. Carbothioamide Scaffold_text->Amide Increase Increased Potency Halogen->Increase Decrease Decreased Potency Alkyl->Decrease Variable Variable Effect Amide->Variable Context-Dependent

Caption: SAR of pyridine carbothioamides on urease.

General Signaling Pathway Inhibition

The following conceptual diagram illustrates how a small molecule inhibitor, such as a this compound derivative, might interrupt a cellular signaling cascade.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_inhibition Inhibitory Action Receptor Receptor Activation Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response Inhibitor 6-Chloropyridine-3- carbothioamide Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway.

References

Validation of 6-Chloropyridine-3-carbothioamide as a versatile synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparative analysis of 6-Chloropyridine-3-carbothioamide as a versatile synthetic intermediate. This guide provides an objective comparison with its non-chlorinated analog, pyridine-3-carbothioamide, supported by experimental data and detailed protocols.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a carbothioamide group and a chlorine atom, makes it a valuable building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The presence of the chlorine atom at the 6-position and the carbothioamide group at the 3-position provides multiple reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds. This guide explores the synthetic utility of this compound, presenting a comparative analysis with its parent compound, pyridine-3-carbothioamide, to highlight the influence of the chloro-substituent on its synthetic performance.

Comparative Performance Analysis

The primary route for the synthesis of both this compound and its non-chlorinated counterpart, pyridine-3-carbothioamide, involves the condensation reaction of the corresponding pyridine-3-carboxaldehyde with thiosemicarbazide. The presence of the electron-withdrawing chlorine atom in the 6-position of the pyridine ring can influence the reactivity of the aldehyde group and the properties of the resulting carbothioamide.

ParameterThis compoundPyridine-3-carbothioamide
Starting Material 6-Chloropyridine-3-carboxaldehydePyridine-3-carboxaldehyde
Typical Reaction Yield Good to ExcellentGood to Excellent
Reaction Conditions Ethanolic solution, room temperatureEthanolic solution, room temperature
Purity of Crude Product HighHigh
Key Applications Intermediate for kinase inhibitors, anti-inflammatory agents, and urease inhibitors.Intermediate for various biologically active compounds, including enzyme inhibitors.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-Chloropyridine-3-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Aqueous solution of sodium acetate

Procedure:

  • Dissolve 6-Chloropyridine-3-carboxaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of thiosemicarbazide in ethanol.

  • Add the thiosemicarbazide solution dropwise to the aldehyde solution with continuous stirring at room temperature.

  • To the reaction mixture, add an aqueous solution of sodium acetate.

  • Continue stirring at room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Synthesis of Pyridine-3-carbothioamide (Alternative)

Materials:

  • Pyridine-3-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Aqueous solution of sodium acetate

Procedure:

  • Dissolve pyridine-3-carboxaldehyde in ethanol in a round-bottom flask.

  • Prepare a solution of thiosemicarbazide in ethanol.

  • Slowly add the thiosemicarbazide solution to the aldehyde solution while stirring at room temperature.

  • Add an aqueous solution of sodium acetate to the mixture.

  • Continue to stir the reaction mixture at room temperature to allow for the precipitation of the product.

  • Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry to yield pyridine-3-carbothioamide.

Visualizing Synthetic and Logical Workflows

To better illustrate the utility of this compound, the following diagrams visualize its synthetic pathway and a logical workflow for its application in drug discovery.

G cluster_0 Synthesis of this compound 6-Chloropyridine-3-carboxaldehyde 6-Chloropyridine-3-carboxaldehyde Condensation Reaction Condensation Reaction 6-Chloropyridine-3-carboxaldehyde->Condensation Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Reaction This compound This compound Condensation Reaction->this compound Ethanol, NaOAc

Caption: Synthetic pathway for this compound.

G cluster_0 Drug Discovery Workflow Start Start Synthesize_Library Synthesize Library of Pyridine-3-carbothioamide Derivatives Start->Synthesize_Library Screening Screen against Target Enzyme (e.g., Kinase, Urease) Synthesize_Library->Screening Identify_Hits Identify Hit Compounds Screening->Identify_Hits Lead_Optimization Lead Optimization (SAR Studies) Identify_Hits->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

Caption: Experimental workflow for enzyme inhibitor discovery.

G cluster_advantages Advantages cluster_disadvantages Considerations Intermediate This compound Adv1 Multiple reactive sites for diversification Intermediate->Adv1 Adv2 Potential for enhanced biological activity due to chloro-substituent Intermediate->Adv2 Adv3 Good yields and purity in synthesis Intermediate->Adv3 Disadv1 Potential for off-target effects due to reactivity Intermediate->Disadv1 Disadv2 Starting material may be more expensive than non-chlorinated analog Intermediate->Disadv2

Caption: Logical relationships of this compound.

Conclusion

This compound stands out as a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the presence of multiple reactive functional groups, provides a robust platform for the generation of diverse molecular libraries for drug discovery. The comparative analysis with pyridine-3-carbothioamide suggests that while both are useful building blocks, the 6-chloro substituent offers unique opportunities for modulating biological activity and exploring novel chemical space. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption and application of this promising intermediate in research and development settings.

A Comparative Efficacy Analysis of Pyridine Carbothioamide Analogs in Inflammation and Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of several pyridine carbothioamide analogs, drawing upon recent preclinical data. The following sections present quantitative comparisons of their anti-inflammatory and urease inhibition activities, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This objective comparison is intended to inform further research and development of this promising class of therapeutic agents.

Quantitative Efficacy Comparison

The therapeutic potential of various pyridine carbothioamide analogs has been evaluated in in vitro and in vivo models. The data below summarizes their efficacy as anti-inflammatory agents and urease inhibitors.

Table 1: Anti-inflammatory Activity of Pyridine Carbothioamide Analogs
Compound IDIn Vitro Anti-inflammatory Activity (IC50 in µM)[1][2][3][4]In Vivo Anti-inflammatory Activity (Paw Size in mm at 20 mg/kg)[1][2][3][4]
R2 19.05 ± 1.54.75 ± 0.2
R3 23.15 ± 4.244.13 ± 0.2
R4 11.89 ± 1.543.20 ± 0.0
R6 10.25 ± 0.04.40 ± 0.0
Ibuprofen 54.29 ± 9.24.19 ± 0.0
Etoricoxib No activity at tested concentrations3.93 ± 0.0
Disease Control N/A9.64 ± 2.2

IC50 values represent the half-maximal inhibitory concentration. A lower IC50 indicates greater potency. In the in vivo model, a smaller paw size indicates a greater reduction in inflammation.

Table 2: Urease Inhibitory Activity of Pyridine Carbothioamide and Carboxamide Analogs
Compound IDUrease Inhibition (IC50 in µM)[5][6][7]
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) 1.07 ± 0.043
Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) 2.18 ± 0.058
Ortho-CH3 substituted carbothioamide 6.41 ± 0.023
Ortho-CH3 substituted carboxamide 3.41 ± 0.011
Meta-Cl substituted carboxamide 4.07 ± 0.003

A lower IC50 value indicates more potent urease inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyridine Carbothioamide Analogs

The synthesis of pyridine carbothioamide analogs is achieved through a condensation reaction.[1][5] Briefly, solutions of various pyridine carboxaldehyde derivatives and thiosemicarbazide are prepared in ethanol. The thiosemicarbazide solution is then added dropwise to the aldehyde solution with constant stirring at room temperature. The resulting precipitate, the pyridine carbothioamide analog, is separated by filtration and purified by recrystallization with ethanol.[1][5]

In Vitro Anti-inflammatory Activity Assay

The in vitro anti-inflammatory activity was assessed by measuring the inhibition of reactive oxygen species (ROS). The IC50 values, representing the concentration of the compound that inhibits 50% of ROS production, were determined.[1]

In Vivo Anti-inflammatory Activity (Complete Freund's Adjuvant-induced Inflammatory Model)

The in vivo anti-inflammatory efficacy was evaluated using a Complete Freund's Adjuvant (CFA)-induced inflammatory model in animals. Inflammation was induced by injecting CFA into the paw. The pyridine carbothioamide analogs were administered at a dose of 20 mg/kg. The primary endpoint was the measurement of paw size (thickness) as an indicator of inflammation. A significant reduction in paw size compared to the disease control group indicates anti-inflammatory activity.[1][2][3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the safety profile of the pyridine analogs, an MTT assay was performed to determine their cytotoxic potential. The assay measures the metabolic activity of cells, which is an indicator of cell viability. The compounds were tested at various concentrations, and the percentage of cell survival was determined. The results indicated that while the compounds were generally safe at lower concentrations, cytotoxicity increased with higher doses.[1]

Urease Inhibition Assay

The inhibitory action of the pyridine carbothioamide and carboxamide derivatives against urease was investigated. The IC50 values were determined to quantify the concentration of each compound required to inhibit 50% of the urease enzyme activity.[5][6]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of pyridine carbothioamide analogs and the general experimental workflow for their evaluation.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Enzymatic Targets cluster_3 Inhibitory Action cluster_4 Outcome Pathogens Pathogens Activation of Signaling Pathways Activation of Signaling Pathways Pathogens->Activation of Signaling Pathways Tissue Damage Tissue Damage Tissue Damage->Activation of Signaling Pathways Enzyme Activation Enzyme Activation Activation of Signaling Pathways->Enzyme Activation COX-1 COX-1 Enzyme Activation->COX-1 COX-2 COX-2 Enzyme Activation->COX-2 iNOS iNOS Enzyme Activation->iNOS Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators COX-1->Reduced Pro-inflammatory Mediators COX-2->Reduced Pro-inflammatory Mediators iNOS->Reduced Pro-inflammatory Mediators Pyridine Carbothioamide Analogs Pyridine Carbothioamide Analogs Pyridine Carbothioamide Analogs->COX-1 Pyridine Carbothioamide Analogs->COX-2 Pyridine Carbothioamide Analogs->iNOS Anti-inflammatory Effect Anti-inflammatory Effect Reduced Pro-inflammatory Mediators->Anti-inflammatory Effect

Caption: Proposed anti-inflammatory mechanism of pyridine carbothioamide analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 In Silico Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structural Analysis->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (ROS) Anti-inflammatory Assay (ROS) Structural Analysis->Anti-inflammatory Assay (ROS) Urease Inhibition Assay Urease Inhibition Assay Structural Analysis->Urease Inhibition Assay Molecular Docking Molecular Docking Structural Analysis->Molecular Docking CFA-induced Inflammation Model CFA-induced Inflammation Model Anti-inflammatory Assay (ROS)->CFA-induced Inflammation Model Paw Size Measurement Paw Size Measurement CFA-induced Inflammation Model->Paw Size Measurement

Caption: Experimental workflow for evaluating pyridine carbothioamide analogs.

References

Comparative Efficacy of Chloro-Substituted Pyridine Carbothioamide and Analogous Derivatives Against Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of chloro-substituted pyridine carbothioamide and structurally related derivatives. The data presented herein is collated from various preclinical studies to aid researchers in evaluating the potential of these compounds as scaffolds for novel anticancer drug development. The guide summarizes cytotoxic activities against a panel of human cancer cell lines and provides an overview of the experimental protocols utilized in these assessments.

Quantitative Efficacy of Pyridine Derivatives

The cytotoxic potential of various pyridine derivatives, including those with chloro and carbothioamide-like functionalities, has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These values highlight the varying degrees of efficacy and selectivity exhibited by these compounds.

Table 1: Cytotoxicity (IC50, µM) of Pyridine Carbothioamide & Analogous Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PCA Derivative 6 HCT116 (Colon)1.1--
Pyrazoline 3a A549 (Lung)13.49 ± 0.17Staurosporine-
Pyrazoline 3a HeLa (Cervical)17.52 ± 0.09Staurosporine-
Pyrazoline 3h A549 (Lung)22.54 ± 0.25Staurosporine-
Pyrazoline 3h HeLa (Cervical)24.14 ± 0.86Staurosporine-
Carbothioamide Analog 1 MCF-7 (Breast)0.08--
Pyridine-urea 8e VEGFR-2 (Enzyme Assay)3.93 ± 0.73Sorafenib0.09 ± 0.01
Pyridine-urea 8n VEGFR-2 (Enzyme Assay)-Sorafenib0.09 ± 0.01

*PCA: Pyridine-2-carbothiamide. Data synthesized from multiple sources for comparative purposes.[1][2]

Table 2: Cytotoxicity (IC50, µM) of Additional Pyridine and Related Heterocyclic Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5 A549 (Lung)10.67 ± 1.53--
Compound 5 C6 (Glioma)4.33 ± 1.04--
Compound 3d MCF-7 (Breast)43.4--
Compound 3d MDA-MB-231 (Breast)35.9--
Compound 4d MCF-7 (Breast)39.0--
Compound 4d MDA-MB-231 (Breast)35.1--
Tl(III) Complex C3 A375 (Melanoma)7.23--
Tl(III) Complex C1 A375 (Melanoma)81.45Oxaliplatin331.03

*Data collated from various studies to illustrate the activity of related heterocyclic structures.[2][3][4]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the evaluation of these pyridine derivatives.

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds were predominantly evaluated using standard cell viability assays.

1. MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1.0 × 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with increasing concentrations of the test compounds (typically ranging from 5 to 50 µM) and incubated for a further 24 to 48 hours.[1]

  • MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL stock concentration) was added to each well, and the plates were incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell inhibition was calculated relative to control (vehicle-treated) cells, and the IC50 values were determined using software such as Prism8 (GraphPad).[1]

2. Sulforhodamine B (SRB) Assay:

The SRB assay is a cell density-based assay.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.

  • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 510 nm.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves.[5]

Apoptosis Studies

The induction of apoptosis is a common mechanism of action for anticancer agents.

Flow Cytometry Analysis:

  • Cell Treatment: Cells were cultured and treated with the compounds of interest at their predetermined IC50 concentrations for 24 hours.

  • Cell Harvesting: After treatment, cells were harvested, washed with PBS, and then subjected to trypsinization.[1]

  • Staining: Cells were typically stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant. Studies have shown that treatment with certain pyridine derivatives leads to a significant increase in both early and late apoptotic cell populations.[2]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway often implicated in their mechanism of action.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Cancer Cell Line Seeding (96-well plates) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-48 hours) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Data Analysis (Absorbance Measurement) D->E F IC50 Value Determination E->F G cluster_pathway Simplified Apoptosis Induction Pathway Compound Pyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Spectroscopic Dive: Unraveling the Characteristics of 6-Chloropyridine-3-carbothioamide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a thorough understanding of the spectroscopic properties of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 6-Chloropyridine-3-carbothioamide, a compound of interest in medicinal chemistry, and its key precursors: 2-chloro-5-cyanopyridine and 6-chloronicotinamide. The data presented herein, summarized in comprehensive tables, offers a valuable resource for reaction monitoring, quality control, and structural elucidation.

This comparison delineates the spectral shifts and changes in functional groups as the synthesis progresses from readily available starting materials to the final thioamide. The synthetic pathway and the analytical workflow are visually represented to provide a clear and logical overview of the entire process.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process beginning with the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid. This acid is then converted to its corresponding amide, 6-chloronicotinamide, which finally undergoes thionation to yield the target thioamide. An alternative starting point is 2-chloro-5-cyanopyridine, which can be directly converted to this compound.

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 6-chloronicotinic acid 6-chloronicotinic acid 2-chloro-5-methylpyridine->6-chloronicotinic acid Oxidation 6-chloronicotinamide 6-chloronicotinamide 6-chloronicotinic acid->6-chloronicotinamide Amidation This compound This compound 6-chloronicotinamide->this compound Thionation (Lawesson's Reagent) 2-chloro-5-cyanopyridine 2-chloro-5-cyanopyridine 2-chloro-5-cyanopyridine->this compound Thiohydrolysis (e.g., with H2S) Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Sample Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet or Nujol Mull Sample->Prepare_IR Dissolve_UV Dissolve in UV-grade Solvent (e.g., EtOH, CH3CN) Sample->Dissolve_UV NMR_Spectrometer NMR Spectrometer Dissolve_NMR->NMR_Spectrometer FTIR_Spectrometer FT-IR Spectrometer Prepare_IR->FTIR_Spectrometer UVVis_Spectrophotometer UV-Vis Spectrophotometer Dissolve_UV->UVVis_Spectrophotometer Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR_Spectrometer->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) FTIR_Spectrometer->Process_IR Process_UV Baseline Correction Peak Picking UVVis_Spectrophotometer->Process_UV NMR_Spectrum NMR_Spectrum Process_NMR->NMR_Spectrum ¹H & ¹³C Spectra IR_Spectrum IR_Spectrum Process_IR->IR_Spectrum FT-IR Spectrum UV_Spectrum UV_Spectrum Process_UV->UV_Spectrum UV-Vis Spectrum

In-Silico Molecular Docking of 6-Chloropyridine-3-carbothioamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico molecular docking studies focused on 6-Chloropyridine-3-carbothioamide analogs. By objectively presenting performance data against key biological targets and comparing them with established alternatives, this document serves as a valuable resource for researchers in the field of drug discovery and development. The information is supported by detailed experimental protocols and visualized workflows to ensure clarity and reproducibility.

Comparative Analysis of Docking Performance

The anti-inflammatory potential of a novel class of chemical compounds, designed by linking a carbothioamide moiety with a pyridine scaffold, has been evaluated through in-silico molecular docking. These studies are crucial in predicting the binding affinity and mode of interaction of small molecules with their protein targets, thereby streamlining the drug design process.[1] The pyridine carbothioamide analogs were docked against key enzymes involved in the inflammatory cascade: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and human Nitric Oxide Synthase (NOS).[1]

A noteworthy finding from these studies is that analogs with a methyl group substitution at the R2 position of the pyridine ring demonstrated the most favorable binding interactions with all three enzymes.[1] In contrast, substitutions with other groups at different positions resulted in varied affinities, highlighting the structural nuances that govern molecular interactions.

To provide a comprehensive perspective, the docking scores of these analogs are compared with those of well-established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant inhibitors.

Docking Performance Against Cyclooxygenase-1 (COX-1)

Table 1: Docking Scores of this compound Analogs and Alternatives Against COX-1

CompoundDocking Score (kcal/mol)
Pyridine Carbothioamide Analogs
Analog R2-6.9
Analog R3-6.5
Analog R4-6.4
Analog R5-6.2
Analog R6-6.3
Alternative Inhibitors
Ibuprofen-5.38
Celecoxib-9.5

Data for pyridine carbothioamide analogs sourced from a comprehensive drug-like assessment study.[1] Ibuprofen and Celecoxib data are included for comparative purposes.

Docking Performance Against Cyclooxygenase-2 (COX-2)

Table 2: Docking Scores of this compound Analogs and Alternatives Against COX-2

CompoundDocking Score (kcal/mol)
Pyridine Carbothioamide Analogs
Analog R2-6.7
Analog R3-6.3
Analog R4-6.1
Analog R5-5.9
Analog R6-6.4
Alternative Inhibitors
Ibuprofen-7.3
Celecoxib-11.453
Rofecoxib-10.4

Data for pyridine carbothioamide analogs sourced from a comprehensive drug-like assessment study.[1] Data for Ibuprofen, Celecoxib, and Rofecoxib are included for comparative purposes.[2][3][4]

Docking Performance Against Human Nitric Oxide Synthase (NOS)

Table 3: Docking Scores of this compound Analogs and Alternatives Against Human Nitric Oxide Synthase

CompoundDocking Score (kcal/mol)
Pyridine Carbothioamide Analogs
Analog R2Favorable Binding
Other AnalogsComparable to standard drugs
Alternative Inhibitors
L-NAME-3.02 (G-Score)

Qualitative data for pyridine carbothioamide analogs is based on a comprehensive drug-like assessment study, which indicated favorable binding without specifying numerical scores in the main text.[1] The docking score for L-NAME is presented as a G-Score from a separate study.[5]

Experimental Protocols

The in-silico molecular docking studies for the pyridine carbothioamide analogs were executed using AutoDock Tools 1.5.6. The three-dimensional crystal structures of the target proteins, COX-1, COX-2, and human nitric oxide synthase, were retrieved from the Protein Data Bank.

For the docking procedure, polar hydrogens and Kollman charges were added to the protein structures. A grid box was then generated at the active site of each protein to define the docking search space. To validate the docking protocol, the co-crystallized ligand was re-docked into the active site of its respective protein. A root-mean-square deviation (RMSD) value of ≤ 2.0 Å between the docked conformation and the crystallographic pose was considered a successful validation. The pyridine carbothioamide analogs were then docked into the validated active sites, and the resulting interactions and binding energies were analyzed.

In-Silico Molecular Docking Workflow

The following diagram illustrates the general workflow employed in the in-silico molecular docking studies.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Conformational Search and Scoring) ligand_prep->docking receptor_prep Receptor Preparation (PDB Structure Retrieval, Addition of Hydrogens, Charge Assignment) grid_box Grid Box Generation (Defining the Active Site) receptor_prep->grid_box grid_box->docking pose_analysis Pose Analysis (Binding Mode, Intermolecular Interactions) docking->pose_analysis scoring_analysis Scoring Function Analysis (Binding Affinity Estimation) docking->scoring_analysis pose_analysis->scoring_analysis

References

A Comparative Analysis of the Insecticidal Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal performance of various pyridine derivatives, with a focus on their activity against aphid species, common agricultural pests. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in the research and development of novel insecticides.

Overview of Pyridine-Based Insecticides

Pyridine and its derivatives are a significant class of heterocyclic compounds that form the backbone of many successful insecticides.[1][2] The most prominent group within this class is the neonicotinoids, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[2][3] By binding to these receptors in the insect central nervous system, they cause continuous stimulation, leading to paralysis and death.[3] This mode of action provides excellent selectivity for insects over vertebrates, as the structure of insect nAChRs differs from that of their mammalian counterparts.[3]

This guide will compare the insecticidal efficacy of established neonicotinoids such as imidacloprid, acetamiprid, and thiacloprid, alongside a selection of more recently synthesized, novel pyridine derivatives. The primary metric for comparison will be the median lethal concentration (LC50), a standard measure of a pesticide's toxicity.

Comparative Insecticidal Activity (LC50 Values)

The following tables summarize the LC50 values of various pyridine derivatives against two economically important aphid species: the cotton aphid (Aphis gossypii) and the cowpea aphid (Aphis craccivora). The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Toxicity of Pyridine Derivatives against the Cotton Aphid (Aphis gossypii)

CompoundClassLC50 (ppm or mg/L)Exposure TimeReference
AcetamipridNeonicotinoid2.81-[4]
ImidaclopridNeonicotinoid12.74-[4]
ThiamethoxamNeonicotinoid4.42-[4]
ClothianidinNeonicotinoid10.36-[4]
FlonicamidPyridinecarboxamide0.58-[5]
PymetrozinePyridine Azomethine>100-[6]
SulfoxaflorSulfoximine2.61-[4]

Table 2: Comparative Toxicity of Pyridine Derivatives against the Cowpea Aphid (Aphis craccivora)

CompoundClassLC50 (ppm or mg/L)Exposure TimeReference
AcetamipridNeonicotinoid0.22524 hours[7]
AcetamipridNeonicotinoid0.02348 hours[7]
ImidaclopridNeonicotinoid0.06324 hours[8]
ThiaclopridNeonicotinoid0.04224 hours[8]
ClothianidinNeonicotinoid0.03124 hours[8]
Novel Pyridine Derivatives
Compound 22-chloro-3-cyano-4,6-dimethylpyridine1.66024 hours[9]
Compound 22-chloro-3-cyano-4,6-dimethylpyridine0.10348 hours[9]
Compound 9 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide2.62324 hours[9]
Compound 92-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide0.021 (nymphs)48 hours[9]
Compound 2 N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide0.14924 hours[7]
Compound 2N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide0.01748 hours[7]
Compound 3 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide0.18324 hours[7]
Compound 33-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide0.02248 hours[7]
Compound 2****2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide0.11224 hours[10]
Compound 2****2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide0.01448 hours[10]
Compound 3****3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide0.12924 hours[10]
Compound 3****3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide0.01548 hours[10]

Note: Compound numbering is as per the cited reference. **Note: Compound numbering is as per the cited reference. ***Note: Compound numbering is as per the cited reference.

Experimental Protocols

The LC50 values presented in this guide were primarily determined using the leaf-dip bioassay method. This is a standard laboratory procedure for evaluating the toxicity of insecticides to sucking insects. The general protocol is outlined below, with specific parameters varying between studies.

General Leaf-Dip Bioassay Protocol
  • Insect Rearing: Aphid colonies (Aphis gossypii or Aphis craccivora) are reared on host plants (e.g., cotton, faba bean) in a controlled environment, free from insecticide exposure.

  • Insecticide Preparation: The pyridine derivatives are dissolved in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100 or Tween-80) to create a series of concentrations. A control solution is prepared with the solvent and surfactant only.

  • Leaf Treatment: Fresh, undamaged leaves from the host plant are excised. Each leaf is dipped into a specific insecticide concentration for a set duration (typically 10-30 seconds) with gentle agitation to ensure complete coverage. Control leaves are dipped in the control solution.

  • Drying: The treated leaves are allowed to air-dry at room temperature.

  • Exposure: The dried leaves are placed in petri dishes containing a layer of agar or moistened filter paper to maintain turgidity. A specific number of adult or nymph aphids are then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Aphid mortality is assessed at specific time points (e.g., 24, 48, or 72 hours) after exposure. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit or logit analysis is then performed to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.

Specific Parameters from Cited Studies

For detailed parameters such as the specific aphid life stage used, the exact concentrations tested, and any variations in the bioassay method, researchers are encouraged to consult the original publications cited in the data tables.

Mode of Action and Signaling Pathway

The primary mode of action for neonicotinoid and many other insecticidal pyridine derivatives is their agonistic effect on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3] The binding of these compounds to the nAChR leads to a cascade of events that ultimately results in the insect's death.

Insecticidal_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Pyridine Pyridine Derivative (e.g., Neonicotinoid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Pyridine->nAChR Binds to receptor IonChannel Ion Channel Opening nAChR->IonChannel Conformational change Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows influx of cations Depolarization Membrane Depolarization IonChannel->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Exceeds threshold Neurotransmission Continuous Nerve Stimulation AP_Firing->Neurotransmission Paralysis Paralysis Neurotransmission->Paralysis Death Death Paralysis->Death Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Prep Compound Synthesis/ Acquisition Solution_Prep Preparation of Serial Dilutions Compound_Prep->Solution_Prep Leaf_Dip Leaf-Dip Assay Solution_Prep->Leaf_Dip Aphid_Rearing Rearing of Test Insects (Aphids) Aphid_Rearing->Leaf_Dip Incubation Incubation under Controlled Conditions Leaf_Dip->Incubation Mortality_Assessment Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Recording Data Recording Mortality_Assessment->Data_Recording Abbotts_Correction Abbott's Formula (Control Correction) Data_Recording->Abbotts_Correction Probit_Analysis Probit/Logit Analysis Abbotts_Correction->Probit_Analysis LC50_Determination LC50 Value Determination Probit_Analysis->LC50_Determination

References

A Comparative Guide to the DNA Binding of Carbothioamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel anticancer agents. Carbothioamide-based compounds, characterized by the presence of a C(=S)N moiety, have emerged as a promising class of molecules with significant biological activities, often attributed to their ability to bind DNA. This guide provides a comparative overview of the DNA binding properties of various carbothioamide derivatives, supported by experimental data and detailed methodologies for researchers in drug development and chemical biology.

Comparative DNA Binding Data

The affinity of carbothioamide compounds for DNA can be quantified by the binding constant (K_b), which indicates the strength of the interaction. The mode of binding—typically intercalation, groove binding, or electrostatic interaction—can be inferred from a combination of spectroscopic and hydrodynamic techniques. The following table summarizes quantitative data for representative carbothioamide derivatives from recent studies.

Compound ClassSpecific DerivativeDNA TypeBinding Constant (K_b) (M⁻¹)Binding ModeReference
Pyrazoline CarbothioamideCompound 3aCalf Thymus (ctDNA)1.12 x 10⁵Groove Binding[1][2]
Pyrazoline CarbothioamideCompound 3hCalf Thymus (ctDNA)0.98 x 10⁵Groove Binding[1][2]
Acridine ThiosemicarbazoneCompound 3aCalf Thymus (ctDNA)3.96 x 10⁵Intercalation/Groove[3]
Acridine ThiosemicarbazoneCompound 3bCalf Thymus (ctDNA)2.50 x 10⁵Intercalation/Groove[3]
Acridine ThiosemicarbazoneCompound 3fCalf Thymus (ctDNA)1.00 x 10⁶Intercalation/Groove[3]
Acridine ThiosemicarbazoneCompound 3hCalf Thymus (ctDNA)1.74 x 10⁴Intercalation/Groove[3]

Data compiled from published studies. Experimental conditions may vary between studies.

The data indicates that carbothioamide derivatives exhibit moderate to high affinity for DNA. For instance, acridine-thiosemicarbazone derivatives generally show higher binding constants compared to the pyrazoline examples, with compound 3f demonstrating a particularly strong interaction (K_b = 1.0 x 10⁶ M⁻¹)[3]. The specific binding mode is often a combination of interactions, influenced by the overall structure of the molecule, including the planarity of the aromatic system and the nature of substituents[3][4].

Visualizing DNA Binding Studies

To understand the process of evaluating these compounds and their potential interactions, the following diagrams illustrate a typical experimental workflow and the primary modes of non-covalent DNA binding.

DNA Binding Studies Workflow cluster_synthesis Synthesis & Characterization cluster_binding DNA Interaction Analysis cluster_analysis Data Analysis & Interpretation s1 Compound Synthesis s2 Purification (HPLC) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 UV-Vis Titration s3->b1 Test Compound b2 Fluorescence Quenching b1->b2 b3 Circular Dichroism b2->b3 b4 Viscosity Measurement b3->b4 a1 Calculate Binding Constant (Kb) b4->a1 Experimental Data a2 Determine Binding Mode a1->a2 a3 Structure-Activity Relationship (SAR) a2->a3

General workflow for DNA binding studies.

DNA_Binding_Modes cluster_DNA DNA Double Helix DNA 5'- - - - - - - -3' 3'- - - - - - - -5' Intercalator Planar Carbothioamide (e.g., Acridine derivative) Intercalator->DNA Intercalation (Inserts between base pairs) GrooveBinder Curved Carbothioamide (e.g., Pyrazoline derivative) GrooveBinder->DNA Groove Binding (Fits in major/minor groove) Electrostatic Cationic Side Chain Electrostatic->DNA Electrostatic Interaction (Binds to phosphate backbone)

Primary non-covalent DNA binding modes.

Key Experimental Protocols

Accurate and reproducible data are critical for comparing the DNA binding potential of different compounds. Below are detailed methodologies for key experiments commonly cited in these studies.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the interaction between a compound and DNA, and to calculate the intrinsic binding constant (K_b).

  • Objective: To determine the binding constant (K_b) of the compound-DNA interaction.

  • Materials:

    • Test compound stock solution (e.g., in DMSO or ethanol).

    • Calf Thymus DNA (ctDNA) stock solution in a buffer (e.g., Tris-HCl, pH 7.4).

    • Buffer solution (e.g., 5 mM Tris-HCl / 50 mM NaCl, pH 7.4).

    • Quartz cuvettes (1 cm path length).

    • UV-Vis spectrophotometer.

  • Protocol:

    • Determine the purity of the ctDNA solution by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.[5][6]

    • Perform a titration by keeping the concentration of the carbothioamide compound constant while incrementally adding aliquots of the ctDNA stock solution.

    • Record the absorption spectrum (e.g., 200-500 nm) after each addition of DNA, allowing the solution to equilibrate for ~5 minutes.[5]

    • Observe spectral changes such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts.[6][7]

    • Calculate the binding constant (K_b) using the Wolfe-Shimer or a similar equation, by plotting A₀/(A-A₀) versus 1/[DNA].[5]

Fluorescence Spectroscopy

This method measures the quenching of a fluorophore's emission upon interaction with a quencher (like the compound or DNA), providing insights into binding affinity and mechanism.

  • Objective: To study the binding mode, affinity, and to determine if the mechanism is static (complex formation) or dynamic (collisional).[8]

  • Materials:

    • Fluorophore (e.g., the test compound if intrinsically fluorescent, or a DNA probe like Ethidium Bromide, EB).

    • ctDNA solution and buffer.

    • Spectrofluorometer.

  • Protocol (Competitive Binding with Ethidium Bromide):

    • Prepare a solution of ctDNA pre-treated with Ethidium Bromide (EB) to form a fluorescent DNA-EB complex.

    • Titrate this solution with increasing concentrations of the test compound.

    • Measure the fluorescence emission spectrum (e.g., excitation at 480 nm, emission scan 500-700 nm) after each addition.

    • A decrease in the fluorescence intensity of the DNA-EB complex suggests that the test compound is displacing EB, likely via an intercalative binding mode.[1]

    • Analyze the data using the Stern-Volmer equation to calculate the quenching constant (K_sv) and determine the quenching mechanism.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the chiral environment of DNA and is used to detect conformational changes upon ligand binding.[9][10]

  • Objective: To determine the effect of the compound on the secondary structure of DNA, which helps to elucidate the binding mode.[11][12]

  • Protocol:

    • Record the CD spectrum of ctDNA alone in the buffer solution (typically 220-320 nm). The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing concentrations of the carbothioamide compound to the DNA solution.

    • Record the CD spectrum after each addition.

    • Interpretation:

      • An increase in the intensity of the CD bands without a significant shift can suggest groove binding.

      • A significant change in the CD signal, particularly an increase in the positive band and the appearance of an induced CD signal at wavelengths where the ligand absorbs, is characteristic of intercalation.[1]

Viscosity Measurement

This hydrodynamic method provides strong evidence for the mode of DNA binding, particularly for distinguishing intercalation from other modes.

  • Objective: To determine the effect of the compound on the length, and therefore the viscosity, of DNA.

  • Protocol:

    • Measure the flow time of a fixed concentration of ctDNA solution in a viscometer (e.g., an Ubbelohde viscometer) immersed in a constant temperature water bath.

    • Add increasing amounts of the test compound to the DNA solution and measure the flow time at each concentration.

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.

    • Plot (η/η₀)^(1/3) versus the ratio of [Compound]/[DNA].

    • Interpretation:

      • A significant increase in the relative viscosity of the DNA solution is indicative of an intercalative binding mode, as the insertion of the compound between base pairs lengthens and stiffens the DNA helix.[13]

      • Little to no change, or a slight decrease in viscosity, suggests non-intercalative binding (e.g., groove binding or electrostatic interactions).[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyridine-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
6-Chloropyridine-3-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.